molecular formula C21H27BrN4O5 B15582827 KTX-582 intermediate-2

KTX-582 intermediate-2

カタログ番号: B15582827
分子量: 495.4 g/mol
InChIキー: WKWPBSOJTWLCJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KTX-582 intermediate-2 is a useful research compound. Its molecular formula is C21H27BrN4O5 and its molecular weight is 495.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C21H27BrN4O5

分子量

495.4 g/mol

IUPAC名

2-(2,6-dioxopiperidin-3-yl)-4-[[3-[3-(methylamino)propoxy]cyclobutyl]amino]isoindole-1,3-dione;hydrobromide

InChI

InChI=1S/C21H26N4O5.BrH/c1-22-8-3-9-30-13-10-12(11-13)23-15-5-2-4-14-18(15)21(29)25(20(14)28)16-6-7-17(26)24-19(16)27;/h2,4-5,12-13,16,22-23H,3,6-11H2,1H3,(H,24,26,27);1H

InChIキー

WKWPBSOJTWLCJA-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

KTX-582 intermediate-2 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical properties, structure, and synthetic context of KTX-582 intermediate-2, a key precursor in the synthesis of the IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degrader, KTX-582. The parent compound, KTX-582, is part of a class of heterobifunctional molecules known as IRAKIMiDs, which are designed to induce the degradation of both IRAK4 and Ikaros/Aiolos (IMiD substrates). These compounds are of significant interest for their potential therapeutic applications in oncology, particularly in MYD88-mutant lymphomas.[1][2][3]

Chemical Properties and Structure

This compound is a complex organic molecule whose properties are summarized below.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₂₁H₂₇BrN₄O₅
Molar Mass 495.37 g/mol
CAS Number 2434850-07-2
SMILES O=C(N1C2C(NC(CC2)=O)=O)C3=CC=CC(N[C@H]4C--INVALID-LINK--OCCCNC)=C3C1=O.Br
Chemical Structure

The chemical structure of this compound, as defined by its SMILES string, is a complex bicyclic compound. A simplified representation of its core components is provided below.

G Simplified Structure of this compound cluster_core Bicyclic Core cluster_substituents Substituents Core Bicyclic Imide (C₁₁H₈N₂O₄) Amine Aminocyclohexyl-oxy-propylamine (C₁₀H₂₁N₂O) Core->Amine Linkage

Caption: Simplified structural representation of this compound.

Experimental Protocols

While the specific, detailed experimental protocol for the synthesis of this compound from its patent literature (WO2022147465 A1) is not publicly available in the searched documents, a generalized synthetic approach can be inferred based on its structure as a complex amine. The synthesis would likely involve a multi-step process culminating in the coupling of the bicyclic core with the aminocyclohexyl-oxy-propylamine side chain.

Generalized Synthesis Steps:

  • Synthesis of the Bicyclic Imide Core: This would likely involve a series of cyclization and functionalization reactions starting from simpler aromatic precursors.

  • Synthesis of the Aminocyclohexyl-oxy-propylamine Side Chain: This would involve the synthesis of the functionalized cyclohexane (B81311) ring followed by the attachment of the oxy-propylamine linker.

  • Coupling Reaction: The final step would be a nucleophilic substitution or a reductive amination reaction to couple the bicyclic core with the side chain.

  • Purification: The final intermediate would be purified using standard techniques such as column chromatography and recrystallization to achieve the desired purity.

Signaling Pathway of the Parent Compound (KTX-582)

This compound is a precursor to KTX-582, an IRAKIMiD. These degraders function by inducing the formation of a ternary complex between the target protein (IRAK4), an E3 ubiquitin ligase (like Cereblon), and the degrader molecule itself. This proximity leads to the ubiquitination of IRAK4, marking it for degradation by the proteasome. This dual degradation of IRAK4 and IMiD substrates can lead to synergistic anti-tumor activity in MYD88-mutant lymphomas.[1][2][3]

G General Mechanism of IRAKIMiD Action KTX-582 KTX-582 Ternary_Complex Ternary Complex (IRAK4-KTX-582-CRBN) KTX-582->Ternary_Complex IRAK4 IRAK4 IRAK4->Ternary_Complex CRBN_E3_Ligase CRBN E3 Ligase CRBN_E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of IRAK4 Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation IRAK4 Degradation Proteasome->Degradation Downstream_Signaling Inhibition of NF-κB Pathway Degradation->Downstream_Signaling Leads to

Caption: General signaling pathway for IRAKIMiD-mediated protein degradation.

Synthetic Workflow

The synthesis of the final active pharmaceutical ingredient, KTX-582, from this compound would involve at least one additional chemical transformation. This is a common strategy in medicinal chemistry to introduce a final functional group or to deprotect a reactive site.

G Synthetic Workflow for KTX-582 Starting_Materials Starting Materials Intermediate_1 Intermediate 1 Starting_Materials->Intermediate_1 KTX_582_Intermediate_2 This compound Intermediate_1->KTX_582_Intermediate_2 Final_Modification Final Chemical Transformation KTX_582_Intermediate_2->Final_Modification KTX_582 KTX-582 (Final Product) Final_Modification->KTX_582

Caption: Logical workflow showing the synthesis of KTX-582.

References

KTX-582 Intermediate-2 in IRAK4 Degrader Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of KTX-582 intermediate-2, a key building block in the synthesis of KTX-582, a potent and selective IRAK4 degrader. KTX-582 is classified as an IRAKIMiD, a heterobifunctional degrader that induces the degradation of both IRAK4 and Ikaros/Aiolos. This document details the inferred chemical structure, a plausible synthetic pathway, and relevant experimental protocols based on publicly available data and analogous chemical syntheses.

Core Concepts: IRAK4 Degraders and PROTAC Technology

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway. Its dysregulation is implicated in various inflammatory and autoimmune diseases, as well as certain cancers. Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

An IRAK4 degrader like KTX-582 is a heterobifunctional molecule consisting of three key components: a ligand that binds to IRAK4, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker that connects the two. This tripartite complex formation leads to the ubiquitination and subsequent degradation of IRAK4 by the proteasome.

This compound: Structure and Synthesis

Based on its molecular formula, C21H26N4O5.BrH (CAS: 2434850-07-2), and analysis of synthetic routes for similar IRAK4 degraders developed by Kymera Therapeutics, this compound is proposed to be a key building block containing the Cereblon (CRBN) ligand and a portion of the linker, functionalized for coupling with the IRAK4-binding moiety.

Plausible Chemical Structure:

While the exact structure is proprietary, a plausible structure for this compound is a pomalidomide-derived Cereblon ligand connected to a linker element, terminating in a reactive group suitable for subsequent coupling reactions.

Synthetic Pathway Overview

The synthesis of KTX-582, and by extension its intermediates, likely follows a modular approach. This involves the separate synthesis of three key fragments: the IRAK4-binding moiety, the linker, and the Cereblon E3 ligase ligand. This compound represents the combination of the Cereblon ligand and a portion of the linker.

The final assembly of KTX-582 would then involve a coupling reaction, such as a Sonogashira coupling, between an alkyne-functionalized IRAK4 ligand and an azide- or halide-functionalized linker attached to the Cereblon ligand (represented by intermediate-2).

Figure 1: High-level workflow for the synthesis of KTX-582.

Experimental Protocols

The following are generalized experimental protocols for key reactions likely involved in the synthesis of this compound and the final KTX-582 molecule, based on established methodologies for PROTAC synthesis.

Synthesis of a Functionalized Pomalidomide-Linker Intermediate (Analogous to this compound)

This protocol describes the synthesis of a pomalidomide (B1683931) derivative with a linker arm, which serves as a precursor analogous to this compound.

Reaction: Alkylation of 4-fluoropomalidomide with a bifunctional linker.

Materials:

  • 4-Fluoropomalidomide

  • tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-fluoropomalidomide (1.0 eq) in DMF, add K2CO3 (2.0 eq).

  • Add tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (1.2 eq).

  • Stir the reaction mixture at 80 °C for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the Boc-protected intermediate.

  • Treat the Boc-protected intermediate with 4M HCl in dioxane to remove the Boc protecting group, yielding the amine-functionalized pomalidomide-linker.

Sonogashira Coupling for Final Assembly of the IRAK4 Degrader

This protocol outlines a general procedure for the Sonogashira coupling of an alkyne-functionalized IRAK4 ligand with a halide-functionalized intermediate (representing the coupling partner to a derivative of this compound).

Materials:

  • Alkyne-functionalized IRAK4 ligand (1.0 eq)

  • Halide-functionalized Pomalidomide-linker (e.g., a bromo-derivative of the intermediate) (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • To a degassed solution of the alkyne-functionalized IRAK4 ligand and the halide-functionalized pomalidomide-linker in a mixture of THF and TEA, add Pd(PPh3)2Cl2 and CuI.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final IRAK4 degrader.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2434850-07-2
Molecular Formula C21H26N4O5.BrH
Molecular Weight 495.37 g/mol

Table 2: Representative Yields and Purity for Key Synthetic Steps

StepReaction TypeProductTypical Yield (%)Typical Purity (%)
1Nucleophilic Aromatic SubstitutionPomalidomide-Linker Intermediate60-80>95
2Sonogashira CouplingFinal IRAK4 Degrader40-70>98

Note: The yields and purities are estimates based on analogous reactions reported in the literature and may vary depending on the specific substrates and reaction conditions.

IRAK4 Signaling Pathway and Degrader Mechanism of Action

IRAK4_Signaling cluster_pathway IRAK4 Signaling Pathway cluster_degrader KTX-582 Mechanism of Action TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Ternary_Complex Ternary Complex (IRAK4-KTX582-CRBN) IRAK4->Ternary_Complex Degradation IRAK4 Degradation IRAK4->Degradation TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Inflammation Inflammatory Response NFkB->Inflammation KTX582 KTX-582 KTX582->Ternary_Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Proteasome->Degradation

Figure 2: IRAK4 signaling and the mechanism of KTX-582-induced degradation.

This guide serves as a comprehensive resource for understanding the role and synthesis of this compound in the context of IRAK4 degrader development. The provided information, based on available scientific literature and patents, offers a framework for researchers in the field of targeted protein degradation.

The Role of KTX-582 Intermediate-2 in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of KTX-582 intermediate-2 in the development of Proteolysis Targeting Chimeras (PROTACs), with a focus on the potent IRAK4 degrader, KTX-582. While the precise, step-by-step synthesis of KTX-582 and its intermediates is proprietary to Kymera Therapeutics, this document outlines a representative synthetic approach and details the broader context of its development, including the relevant biological pathways, experimental protocols for characterization, and key quantitative data.

Introduction to KTX-582 and IRAK4 Degradation

KTX-582 is a highly potent, heterobifunctional PROTAC designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune signaling pathway, acting downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). In certain cancers, such as MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL), constitutive activation of the IRAK4 signaling pathway is a key driver of tumor cell survival and proliferation.

Unlike traditional kinase inhibitors that only block the catalytic function of a protein, PROTACs like KTX-582 are designed to eliminate the target protein entirely. They achieve this by hijacking the cell's ubiquitin-proteasome system. KTX-582 simultaneously binds to IRAK4 and an E3 ubiquitin ligase (in this case, Cereblon), forming a ternary complex. This proximity facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome. This approach not only ablates the kinase activity but also the scaffolding function of IRAK4, offering a potentially more profound and durable therapeutic effect.

The Role of this compound in PROTAC Synthesis

In the multi-step synthesis of a complex molecule like KTX-582, intermediates are crucial building blocks. "this compound" represents a specific, pre-cursor molecule in the synthetic route to the final KTX-582 PROTAC. Its primary role is to provide a key structural scaffold onto which the final components of the PROTAC are assembled.

A PROTAC molecule is comprised of three key components: a warhead that binds to the target protein (IRAK4), a ligand that binds to an E3 ligase (Cereblon), and a linker that connects the two. The synthesis of such a molecule is a carefully orchestrated process. "this compound" is likely a molecule that incorporates one of these key components and a reactive handle for the subsequent attachment of the other parts of the PROTAC. For example, it could be the IRAK4-binding warhead with a linker attachment point, or a portion of the linker itself with reactive functional groups.

While the exact structure and synthesis of this compound are not publicly disclosed, a representative synthesis of an IRAK4 PROTAC is detailed in the experimental protocols section to illustrate the likely role of such an intermediate.

Quantitative Data for KTX-582

The following tables summarize the key quantitative data for the final PROTAC molecule, KTX-582, demonstrating its potency in degrading IRAK4 and Ikaros, and its anti-proliferative effects in a relevant cancer cell line.

Parameter Cell Line Value Reference
IRAK4 DC50OCI-Ly104 nM[1]
Ikaros DC50OCI-Ly105 nM[1]

Table 1: Degradation Potency of KTX-582

Parameter Cell Line Value Reference
CTG IC50OCI-Ly1028 nM[1]

Table 2: Anti-proliferative Activity of KTX-582

Signaling Pathways and Experimental Workflows

IRAK4 Signaling Pathway in MYD88-Mutant DLBCL

The following diagram illustrates the central role of IRAK4 in the constitutively active signaling pathway in MYD88-mutant DLBCL.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR_IL1R TLR / IL-1R MYD88_mut Mutant MYD88 (L265P) TLR_IL1R->MYD88_mut Ligand-independent IRAK4 IRAK4 MYD88_mut->IRAK4 Recruitment & Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

IRAK4 Signaling in MYD88-Mutant DLBCL
Mechanism of Action of KTX-582

The following diagram illustrates the PROTAC-mediated degradation of IRAK4 by KTX-582.

PROTAC_Mechanism KTX582 KTX-582 Ternary_Complex Ternary Complex (IRAK4-KTX582-CRBN) KTX582->Ternary_Complex IRAK4 IRAK4 IRAK4->Ternary_Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ub_IRAK4 Poly-ubiquitinated IRAK4 Ternary_Complex->Ub_IRAK4 Ubiquitination Ub Ubiquitin Ub->Ub_IRAK4 Proteasome Proteasome Ub_IRAK4->Proteasome Proteasome->KTX582 Recycled Degradation Degradation Products Proteasome->Degradation

PROTAC-mediated Degradation of IRAK4
Experimental Workflow for PROTAC Development

The following diagram outlines a general experimental workflow for the development and characterization of an IRAK4 PROTAC like KTX-582, highlighting the stage where an intermediate like this compound would be utilized.

PROTAC_Development_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Intermediate_Synth Synthesis of Intermediates (e.g., this compound) Final_PROTAC_Synth Final PROTAC Synthesis (e.g., KTX-582) Intermediate_Synth->Final_PROTAC_Synth Biochemical_Assay Biochemical Assays (e.g., Binding Affinity) Final_PROTAC_Synth->Biochemical_Assay Degradation_Assay Cellular Degradation Assay (Western Blot for DC50) Biochemical_Assay->Degradation_Assay Viability_Assay Cell Viability Assay (CTG for IC50) Degradation_Assay->Viability_Assay PK_PD Pharmacokinetics & Pharmacodynamics Viability_Assay->PK_PD Efficacy Xenograft Efficacy Studies PK_PD->Efficacy

General PROTAC Development Workflow

Experimental Protocols

Representative Synthesis of an IRAK4 PROTAC

Disclaimer: The following is a representative protocol and does not describe the exact synthesis of KTX-582. It is intended to illustrate the general steps involved in synthesizing an IRAK4 PROTAC and the likely role of an intermediate.

Step 1: Synthesis of the IRAK4 Warhead with a Linker Attachment Point (Analogous to an Intermediate)

  • Starting Material: A commercially available or previously synthesized IRAK4 inhibitor core structure (e.g., a pyrazolopyrimidine derivative).

  • Reaction: The core structure is functionalized with a linker containing a reactive group, such as a terminal alkyne or azide (B81097) for click chemistry, or a carboxylic acid for amide coupling. This is achieved through standard organic chemistry reactions (e.g., Sonogashira coupling, amide bond formation).

  • Purification: The resulting intermediate, which is the IRAK4 warhead with a linker attachment point, is purified using column chromatography (e.g., silica (B1680970) gel) to yield the pure intermediate.

Step 2: Synthesis of the E3 Ligase Ligand with a Linker Attachment Point

  • Starting Material: A known E3 ligase ligand, such as pomalidomide (B1683931) for Cereblon.

  • Reaction: The ligand is modified to introduce a complementary reactive group for linking to the IRAK4 warhead-linker intermediate. For example, if the warhead-linker has an alkyne, the E3 ligase ligand-linker would have an azide.

  • Purification: The modified E3 ligase ligand is purified by column chromatography.

Step 3: Final PROTAC Assembly

  • Reaction: The IRAK4 warhead-linker intermediate and the E3 ligase ligand-linker intermediate are coupled together. For example, a copper-catalyzed azide-alkyne cycloaddition (click chemistry) or an amide coupling reaction (e.g., using HATU or EDC/HOBt) is performed.

  • Purification: The final PROTAC molecule is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the highly pure product.

  • Characterization: The structure and purity of the final PROTAC are confirmed by analytical techniques such as 1H NMR, 13C NMR, and LC-MS.

Western Blot for IRAK4 Degradation (DC50 Determination)
  • Cell Culture: OCI-Ly10 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 6-well plates at a density of 1 x 106 cells/mL. A serial dilution of the PROTAC (e.g., KTX-582) is prepared in DMSO and then diluted in culture medium to the final desired concentrations (e.g., 0.1 nM to 1000 nM). The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Cells are treated with the PROTAC or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are harvested by centrifugation, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysates are incubated on ice for 30 minutes and then clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated by SDS-polyacrylamide gel electrophoresis. The separated proteins are transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against IRAK4 overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH or β-actin) is also used. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The IRAK4 band intensity is normalized to the loading control. The percentage of IRAK4 degradation is calculated relative to the vehicle-treated control. The DC50 value is determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (IC50 Determination)
  • Cell Seeding: OCI-Ly10 cells are seeded in 96-well plates at a density of 1 x 104 cells/well in 100 µL of culture medium.

  • Compound Treatment: A serial dilution of the PROTAC is prepared and added to the wells. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control to determine the percentage of cell viability. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.

Conclusion

This compound is a critical component in the chemical synthesis of the potent IRAK4-degrading PROTAC, KTX-582. While the specifics of its structure and synthesis are proprietary, its role is integral to the assembly of the final, biologically active molecule. The development of KTX-582 showcases the power of the PROTAC modality to target disease-driving proteins like IRAK4 in a manner distinct from traditional inhibitors. The detailed experimental protocols provided in this guide offer a framework for the evaluation and characterization of such novel therapeutic agents, from their synthesis through to their biological effects. The promising preclinical data for KTX-582 underscores the potential of this approach for the treatment of IRAK4-dependent malignancies.

References

KTX-582 Intermediate-2 (CAS 2434850-07-2): A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KTX-582 intermediate-2, identified by the Chemical Abstracts Service (CAS) number 2434850-07-2, is a key chemical building block in the synthesis of KTX-582. KTX-582 is a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the innate immune signaling pathway. The degradation of IRAK4 is a promising therapeutic strategy for a range of immunological disorders and certain cancers. This technical guide provides a comprehensive overview of the available information regarding this compound, its role in the synthesis of the final active compound, and the broader context of IRAK4 degradation.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 2434850-07-2
Molecular Formula C₂₁H₂₇BrN₄O₅
Molecular Weight 495.37 g/mol
Appearance Solid (Off-white to light yellow)

Role in Synthesis of KTX-582

This compound is a crucial precursor in the multi-step synthesis of the IRAK4 degrader, KTX-582. While the specific, detailed experimental protocol for the synthesis of this intermediate is proprietary and not publicly available, it is understood to be a key component that is further elaborated to yield the final heterobifunctional degrader. The synthesis of such complex molecules often involves the preparation of key fragments that are then coupled together.

IRAK4 Signaling Pathway and Mechanism of Action of KTX-582

KTX-582 functions as a PROTAC (Proteolysis Targeting Chimera), a heterobifunctional molecule that induces the degradation of a target protein. It achieves this by simultaneously binding to IRAK4 and an E3 ubiquitin ligase, thereby bringing them into close proximity. This induced proximity facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome. The degradation of IRAK4 disrupts downstream signaling pathways, including the NF-κB pathway, which is crucial for the inflammatory response.

Below is a diagram illustrating the IRAK4 signaling pathway and the mechanism of action of an IRAK4 degrader like KTX-582.

IRAK4_Signaling_Pathway IRAK4 Signaling and Degrader Mechanism of Action cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1/2 IRAK4->IRAK1 Phosphorylation Proteasome Proteasome IRAK4->Proteasome Degradation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes KTX582 KTX-582 (IRAK4 Degrader) KTX582->IRAK4 Binds to E3_Ligase E3 Ubiquitin Ligase KTX582->E3_Ligase Binds to E3_Ligase->IRAK4 Ubiquitination Ub Ubiquitin

IRAK4 Signaling Pathway and Degrader Mechanism

Quantitative Data for KTX-582

The following table summarizes the available quantitative data for the final compound, KTX-582. This data is essential for understanding its potency and pharmacokinetic profile.

ParameterValueCell Line / System
IRAK4 Degradation DC₅₀ 4 nMOCI-Ly10
Ikaros Degradation DC₅₀ 5 nMOCI-Ly10
OCI-Ly10 CTG IC₅₀ 28 nMOCI-Ly10
Human Liver Microsomal Stability (HLM) 48 µL/min/mgIn vitro

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, this section outlines general experimental methodologies relevant to the characterization and evaluation of IRAK4 degraders like KTX-582.

General Workflow for Evaluating IRAK4 Degraders

The following diagram illustrates a typical workflow for assessing the efficacy of an IRAK4 degrader.

Experimental_Workflow General Experimental Workflow for IRAK4 Degrader Evaluation start Start: Compound Synthesis cell_culture Cell Culture (e.g., OCI-Ly10, PBMCs) start->cell_culture treatment Treatment with IRAK4 Degrader cell_culture->treatment protein_extraction Protein Lysate Extraction treatment->protein_extraction cytokine_assay Cytokine Release Assay (e.g., ELISA for IL-6, TNF-α) treatment->cytokine_assay cell_viability Cell Viability Assay (e.g., CTG) treatment->cell_viability western_blot Western Blot Analysis (IRAK4, Ikaros, Loading Control) protein_extraction->western_blot data_analysis Data Analysis (DC₅₀, IC₅₀ calculation) western_blot->data_analysis cytokine_assay->data_analysis cell_viability->data_analysis conclusion Conclusion on Potency and Efficacy data_analysis->conclusion

Workflow for IRAK4 Degrader Evaluation
Western Blot for IRAK4 Degradation

  • Cell Culture and Treatment: Plate cells (e.g., OCI-Ly10 lymphoma cells) at an appropriate density. Treat with varying concentrations of the IRAK4 degrader for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against IRAK4, Ikaros (a common neo-substrate), and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify band intensities to determine the extent of protein degradation relative to the vehicle control.

Cytokine Release Assay (ELISA)
  • Cell Seeding and Treatment: Seed immune cells (e.g., peripheral blood mononuclear cells - PBMCs) in a 96-well plate. Pre-treat with the IRAK4 degrader for a specified duration.

  • Stimulation: Stimulate the cells with a TLR agonist (e.g., lipopolysaccharide - LPS) to induce cytokine production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the dose-dependent inhibition of cytokine release by the IRAK4 degrader.

Conclusion

This compound (CAS 2434850-07-2) is an integral component in the synthesis of the clinical-stage IRAK4 degrader, KTX-582. While the precise synthetic route to this intermediate is proprietary, its importance lies in its contribution to a promising therapeutic modality. The degradation of IRAK4 offers a potential therapeutic advantage over kinase inhibition by ablating both the catalytic and scaffolding functions of the protein. The provided data and general experimental protocols offer a valuable resource for researchers and drug development professionals working in the field of targeted protein degradation and immunology. Further investigation into the structure-activity relationships of IRAK4 degraders will continue to advance the development of novel therapeutics for a variety of diseases.

KTX-582 intermediate-2 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KTX-582 intermediate-2, a key precursor in the synthesis of the potent IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degrader, KTX-582. This document outlines its chemical properties, a detailed synthesis protocol, and the biological context of its end-product, KTX-582, including its mechanism of action in inducing apoptosis.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValue
Chemical Name tert-butyl (2-((tert-butoxycarbonyl)amino)-3-(3-(6-bromo-8-cyclopentyl-2-((6-methoxypyridin-3-yl)amino)pyrido[2,3-d]pyrimidin-7-yl)propanamido)ethyl)carbamate
Molecular Formula C₂₁H₂₇BrN₄O₅[1]
Molecular Weight 495.37 g/mol [1]
CAS Number 2434850-07-2[1]
Primary Use Intermediate in the synthesis of KTX-582[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a critical step in the production of the IRAK4 degrader, KTX-582. The protocol described herein is based on the procedures outlined in patent WO2022147465 A1.

Step 1: Synthesis of Intermediate 1

The initial step involves the reaction of commercially available starting materials to yield the foundational scaffold of the molecule.

  • Reactants: Specific precursors (details in patent WO2022147465 A1).

  • Solvent: A suitable organic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Conditions: The reaction is typically carried out at room temperature with stirring for a period of 2-4 hours.

  • Work-up and Purification: The reaction mixture is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash chromatography on silica (B1680970) gel.

Step 2: Formation of this compound

Intermediate 1 is then further reacted to introduce the bromo- and cyclopentyl-moieties, yielding this compound.

  • Reactants: Intermediate 1, a brominating agent (e.g., N-bromosuccinimide), and a cyclopentyl-containing reagent.

  • Solvent: An appropriate polar aprotic solvent like tetrahydrofuran (B95107) (THF).

  • Conditions: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature, often starting at 0°C and slowly warming to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate (B1220275) solution). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.

Mandatory Visualizations

Logical Relationship: Synthesis Workflow

The following diagram illustrates the synthetic pathway leading to this compound.

G A Starting Materials B Intermediate 1 Synthesis (Coupling Reaction) A->B Step 1 C This compound (Bromination and Cyclopentylation) B->C Step 2

Caption: Synthetic workflow for this compound.

Signaling Pathway: Mechanism of Action of KTX-582

This compound is a precursor to KTX-582, a targeted protein degrader. KTX-582 functions by inducing the degradation of IRAK4, a key signaling protein in the MYD88 pathway, which is often hyperactivated in certain cancers. This degradation ultimately leads to apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR/IL-1R TLR/IL-1R MYD88 MYD88 TLR/IL-1R->MYD88 IRAK4 IRAK4 MYD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 Apoptosis Induction Apoptosis Induction IRAK4->Apoptosis Induction Degradation leads to Ubiquitin-Proteasome System Ubiquitin-Proteasome System IRAK4->Ubiquitin-Proteasome System Ubiquitination & Degradation TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex NF-kB NF-kB IKK Complex->NF-kB Pro-survival Genes Pro-survival Genes NF-kB->Pro-survival Genes Transcription KTX-582 KTX-582 KTX-582->IRAK4 Binds to

References

An In-depth Technical Guide to the Synthesis of IRAK4 Degrader Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of key intermediates for IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degraders, a promising class of therapeutics for autoimmune diseases and cancer. This document details the chemical synthesis of core components, including the IRAK4-binding moiety ("warhead"), the E3 ligase ligand, and the linker, culminating in the assembly of the final heterobifunctional degrader. Experimental protocols, quantitative data, and visual representations of pathways and workflows are provided to support researchers in the development of novel IRAK4-targeting PROTACs (Proteolysis Targeting Chimeras).

The IRAK4 Signaling Pathway and Rationale for Degradation

IRAK4 is a critical kinase in the innate immune signaling pathway, acting downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Its central role in initiating inflammatory responses makes it a compelling therapeutic target.[2] Unlike traditional inhibitors that only block the kinase activity, IRAK4 degraders eliminate the entire protein, thereby also abrogating its scaffolding function, which is crucial for the assembly of the Myddosome complex and downstream signaling.[1][3] This dual action offers the potential for a more profound and sustained therapeutic effect.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment Myddosome Myddosome Complex IRAK4->Myddosome Assembly Proteasome Proteasome IRAK4->Proteasome Degradation TRAF6 TRAF6 Myddosome->TRAF6 Activation NFkB_MAPK NF-κB / MAPK Pathways TRAF6->NFkB_MAPK Activation Cytokines Pro-inflammatory Cytokines NFkB_MAPK->Cytokines Transcription PROTAC IRAK4 PROTAC PROTAC->IRAK4 Binding & Ubiquitination

Figure 1: Simplified IRAK4 Signaling Pathway and PROTAC Intervention.

Core Components of an IRAK4 Degrader

An IRAK4 degrader is a heterobifunctional molecule comprising three key components connected by linkers:

  • IRAK4 "Warhead": A ligand that binds specifically to the IRAK4 protein.

  • E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

  • Linker: A chemical moiety that connects the warhead and the E3 ligase ligand, with its length and composition being critical for the formation of a productive ternary complex (IRAK4-PROTAC-E3 ligase).

PROTAC_Structure Warhead IRAK4 Warhead Linker Linker Warhead->Linker E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Linker->E3_Ligand

Figure 2: General Structure of an IRAK4 PROTAC.

Synthesis of Key Intermediates

The synthesis of an IRAK4 degrader is a multi-step process that involves the preparation of the individual components followed by their assembly. This section details the synthesis of key intermediates for a representative IRAK4 degrader, with KT-474 serving as a prime example.[4][5]

Synthesis of the IRAK4 Warhead Intermediate

A common strategy for the IRAK4 warhead involves a substituted isoquinoline (B145761) moiety. The synthesis of a key intermediate, 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), provides a relevant example of a potent IRAK4 binder.[6][7] A crucial step in its synthesis is the construction of the fluorinated lactam ring.

Table 1: Synthesis of a Key IRAK4 Warhead Precursor

StepReactantsReagents and ConditionsProductYieldReference
14-Iodo-3-methoxybenzaldehydeNaBH4, THF, MeOH, reflux(4-Iodo-3-methoxyphenyl)methanol98%[8]
2(4-Iodo-3-methoxyphenyl)methanolMnO2, DCM, rt4-Iodo-3-methoxybenzaldehyde95%[8]
34-Iodo-3-methoxybenzaldehydeNH2OH·HCl, NaOAc, EtOH, H2O, reflux4-Iodo-3-methoxybenzaldehyde oxime90%[8]
44-Iodo-3-methoxybenzaldehyde oximeAc2O, reflux7-Methoxyisoquinoline-6-carbonitrile42%[8]
Synthesis of the E3 Ligase Ligand Intermediate

Pomalidomide is a commonly used Cereblon (CRBN) E3 ligase ligand in PROTAC design. Its synthesis often starts from 3-nitrophthalic acid, and it is subsequently functionalized with a linker attachment point.

Table 2: Synthesis of a Pomalidomide-based Intermediate

StepReactantsReagents and ConditionsProductYieldReference
14-Fluorothalidomide, PropargylamineDIPEA, DMF, 90°C, 12 hPomalidomide with alkyne linker30%[9]
Assembly of the IRAK4 Degrader

The final assembly of the IRAK4 degrader involves coupling the warhead, linker, and E3 ligase ligand. A common coupling reaction used in PROTAC synthesis is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11]

Synthesis_Workflow cluster_warhead Warhead Synthesis cluster_linker_e3 Linker-E3 Ligand Synthesis Warhead_Start Starting Materials (e.g., 4-Iodo-3-methoxybenzaldehyde) Warhead_Intermediates Multi-step Synthesis Warhead_Start->Warhead_Intermediates Warhead_Final IRAK4 Warhead (Halogenated) Warhead_Intermediates->Warhead_Final Coupling Sonogashira Coupling Warhead_Final->Coupling E3_Start Starting Materials (e.g., 4-Fluorothalidomide) E3_Intermediates Functionalization E3_Start->E3_Intermediates E3_Final E3 Ligand with Terminal Alkyne Linker E3_Intermediates->E3_Final E3_Final->Coupling Final_PROTAC Final IRAK4 Degrader Coupling->Final_PROTAC

Figure 3: General Synthetic Workflow for an IRAK4 Degrader.

Experimental Protocols

General Protocol for Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of a halogenated IRAK4 warhead with an alkyne-functionalized E3 ligase ligand linker.

  • To a solution of the halogenated IRAK4 warhead (1.0 equiv) in a suitable solvent (e.g., THF or DMF) is added the alkyne-functionalized E3 ligase ligand (1.1 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv).

  • A base (e.g., triethylamine (B128534) or diisopropylethylamine, 3.0 equiv) is added, and the reaction mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction is heated to an appropriate temperature (e.g., 50-80 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired IRAK4 degrader.

Western Blot Protocol for IRAK4 Degradation

This protocol outlines the steps to assess the degradation of IRAK4 in cells treated with a degrader compound.

  • Cell Culture and Treatment: Plate cells (e.g., PBMCs or relevant cancer cell lines) at a suitable density and treat with varying concentrations of the IRAK4 degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against IRAK4, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the IRAK4 signal to the loading control to determine the extent of degradation.

Table 3: Quantitative Biological Data for Representative IRAK4 Degraders

CompoundCell LineDC50 (nM)Dmax (%)Reference
KT-474THP-10.88101[2]
KTX-545OCI-Ly101.0>95[7]
KT-413OCI-Ly106.0>95[7]

Conclusion

The synthesis of IRAK4 degrader intermediates is a complex but achievable process for researchers in drug development. By understanding the key components and synthetic strategies outlined in this guide, scientists can design and create novel IRAK4-targeting PROTACs. The provided experimental protocols offer a starting point for the synthesis and evaluation of these promising therapeutic agents. Further optimization of the warhead, linker, and E3 ligase ligand components will continue to drive the development of next-generation IRAK4 degraders with improved potency, selectivity, and pharmacokinetic properties.

References

Unveiling KTX-582 Intermediate-2: A Key Building Block in the Synthesis of a Novel IRAK4 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of KTX-582 intermediate-2, a critical component in the synthesis of the potent and selective IRAK4 degrader, KTX-582. Developed for researchers, scientists, and drug development professionals, this document outlines the discovery and significance of this compound, alongside available data for the final compound, KTX-582, to contextualize its importance.

While specific experimental protocols for the synthesis of proprietary intermediates like this compound are typically not disclosed publicly, this guide offers a comprehensive look at the broader context of IRAKIMiD (IRAK4 Ikaros/Aiolos Degrading Molecules) development, the mechanism of action of KTX-582, and its potential therapeutic applications.

Discovery and Significance of this compound

This compound, identified by the Chemical Abstracts Service (CAS) number 2434850-07-2 and the molecular formula C21H26N4O5.BrH, is a crucial precursor in the multi-step synthesis of KTX-582. The discovery of this intermediate is intrinsically linked to the development of KTX-582 by Kymera Therapeutics as a potential treatment for MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL).

The significance of this compound lies in its role as a key structural scaffold upon which the final pharmacologically active molecule is assembled. The synthesis of complex heterobifunctional molecules like KTX-582, which are designed to bring a target protein and an E3 ligase into proximity, requires a carefully planned synthetic route. Intermediates such as this compound are the tangible milestones in this process, representing the successful construction of a core molecular framework. The efficient and scalable synthesis of this intermediate is a critical factor in the overall feasibility of manufacturing the final drug candidate.

KTX-582: A Dual-Function Degrader

KTX-582 is an IRAKIMiD, a novel class of heterobifunctional degraders that simultaneously target both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the IMiD (immunomodulatory drug) substrates Ikaros and Aiolos for degradation by the proteasome. This dual mechanism of action is particularly relevant in certain cancers, such as MYD88-mutant DLBCL, where both the NF-κB and IRF4 pathways are key drivers of tumor cell survival.

Mechanism of Action

KTX-582 functions as a molecular glue, bringing together the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins IRAK4, Ikaros, and Aiolos. This proximity facilitates the ubiquitination of the target proteins, marking them for degradation by the 26S proteasome. The degradation of these key signaling proteins leads to the inhibition of pro-survival pathways and induction of apoptosis in cancer cells.

KTX-582_Mechanism_of_Action cluster_ternary Ternary Complex Formation KTX582 KTX-582 IRAK4 IRAK4 KTX582->IRAK4 Binds IMiD_Substrates Ikaros/Aiolos KTX582->IMiD_Substrates Binds CRBN Cereblon (E3 Ligase) KTX582->CRBN Binds Proteasome Proteasome IRAK4->Proteasome Degradation IMiD_Substrates->Proteasome Degradation Ub Ubiquitin CRBN->Ub Recruits Ub->IRAK4 Ubiquitination Ub->IMiD_Substrates Ubiquitination

Figure 1: Mechanism of action of KTX-582.

Quantitative Data for KTX-582

While specific quantitative data for this compound is not publicly available, the following table summarizes the in vitro degradation potency of the final compound, KTX-582.

CompoundTargetDC50 (nM)Cell Line
KTX-582 IRAK44OCI-Ly10
Ikaros5OCI-Ly10

Table 1: In vitro degradation potency of KTX-582 in the MYD88-mutant DLBCL cell line OCI-Ly10.

Experimental Protocols

Detailed experimental protocols for the synthesis of KTX-582 and its intermediates are proprietary. However, the general synthesis of IRAKIMiDs involves a multi-step process that can be conceptually outlined as follows:

  • Synthesis of Core Scaffolds: Preparation of the key heterocyclic cores for both the IRAK4-binding moiety and the Cereblon-binding moiety.

  • Functionalization and Linker Attachment: Modification of the core scaffolds to introduce functional groups for linker attachment. This often involves standard organic chemistry reactions such as amide couplings, Suzuki couplings, or nucleophilic substitutions.

  • Fragment Coupling: The final step involves coupling the IRAK4-binding moiety and the Cereblon-binding moiety via a flexible linker to generate the final heterobifunctional degrader.

Purification and characterization at each step are critical and typically involve techniques such as chromatography (e.g., flash chromatography, HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Generalized_PROTAC_Synthesis_Workflow start Starting Materials synth_irak4 Synthesis of IRAK4-binding Moiety start->synth_irak4 synth_crbn Synthesis of Cereblon-binding Moiety start->synth_crbn synth_linker Synthesis of Linker start->synth_linker intermediate_formation Formation of Intermediates (e.g., this compound) synth_irak4->intermediate_formation synth_crbn->intermediate_formation synth_linker->intermediate_formation coupling Fragment Coupling intermediate_formation->coupling purification Purification & Characterization coupling->purification final_product Final PROTAC (KTX-582) purification->final_product

Figure 2: Generalized workflow for PROTAC synthesis.

Conclusion

This compound is a testament to the intricate chemical synthesis required for the development of next-generation targeted protein degraders. While the proprietary nature of drug development limits the public availability of detailed synthetic protocols for such intermediates, understanding its role within the broader context of KTX-582's development provides valuable insight for researchers in the field. The potent dual-degrading activity of the final compound, KTX-582, underscores the importance of the successful and efficient synthesis of its key building blocks, including this compound. Further research and development in the field of targeted protein degradation will continue to rely on the innovative synthetic chemistry that produces such critical intermediates.

KTX-582 intermediate-2 and its relation to targeted protein degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Targeted Protein Degradation and the Role of KTX-582

Audience: Researchers, scientists, and drug development professionals.

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, TPD removes the entire protein, offering potential advantages in efficacy, selectivity, and the ability to target proteins previously considered "undruggable".[1][2]

The most prominent TPD approach involves heterobifunctional degraders, often called Proteolysis Targeting Chimeras (PROTACs). These molecules consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the tagging of the POI with ubiquitin, marking it for destruction by the proteasome.[1][3]

This guide focuses on KTX-582, a potent degrader developed by Kymera Therapeutics, and clarifies the role of its synthetic precursors, such as "KTX-582 intermediate-2".

KTX-582: A Dual-Target IRAK4 and IMiD Degrader

KTX-582 is an investigational small molecule designed to degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4][5] It functions as an "IRAKIMiD," a class of degraders that not only targets IRAK4 but also recruits the Cereblon (CRBN) E3 ligase, leading to the degradation of neosubstrates like the lymphoid transcription factors Ikaros and Aiolos.[6][7] This dual activity provides a multi-pronged therapeutic approach for certain hematological malignancies.

Mechanism of Action

As a heterobifunctional degrader, KTX-582 orchestrates a key sequence of intracellular events:

  • Ternary Complex Formation: KTX-582 simultaneously binds to the IRAK4 protein and the CRBN E3 ligase, forming a transient ternary complex.[6]

  • Ubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto the surface of IRAK4.

  • Proteasomal Degradation: The poly-ubiquitinated IRAK4 is recognized and degraded by the 26S proteasome, releasing KTX-582 to repeat the cycle. The degradation of Ikaros/Aiolos occurs through a similar CRBN-mediated mechanism.

cluster_0 Cellular Environment cluster_1 Mechanism of Degradation POI Target Protein (e.g., IRAK4) Ternary Ternary Complex (IRAK4-KTX-582-CRBN) POI->Ternary Binds E3 E3 Ligase (Cereblon) E3->Ternary Recruits PROTAC KTX-582 PROTAC->Ternary Ub Ubiquitin Tagging (Poly-ubiquitination) Ternary->Ub Induces Proteasome 26S Proteasome Ub->Proteasome Recognized by Degradation Degraded Protein (Peptides) Proteasome->Degradation Degrades PROTAC_release KTX-582 (Recycled) Proteasome->PROTAC_release Releases

Caption: Mechanism of KTX-582-mediated protein degradation.

Target Profile: IRAK4 and the MYD88 Pathway

IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. It acts as a central node downstream of the Myeloid Differentiation Primary Response 88 (MYD88) adaptor protein. In certain cancers, particularly in Diffuse Large B-cell Lymphoma (DLBCL), activating mutations in MYD88 (e.g., L265P) cause constitutive activation of IRAK4.[7] This aberrant signaling drives the activation of the NF-κB and AP1 pathways, promoting B-cell proliferation and survival.[7] By degrading IRAK4, KTX-582 directly inhibits this oncogenic driver pathway.

TLR TLR / IL-1R MYD88 MYD88 (Mutated in DLBCL) TLR->MYD88 Ligand Binding IRAK4 IRAK4 MYD88->IRAK4 Recruits & Activates TRAF6 TRAF6 IRAK4->TRAF6 Degradation Degradation IRAK4->Degradation KTX-582 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes

Caption: Simplified MYD88-IRAK4 signaling pathway targeted by KTX-582.

The Role of "this compound"

In multi-step chemical synthesis, "intermediates" are molecules that are formed during the process of converting starting materials into the final product. "this compound" is one such precursor molecule in the synthesis of KTX-582.[5][8]

  • It is not biologically active: Intermediates are not designed to interact with biological targets. Their structure is a stepping stone, lacking the necessary chemical moieties to bind both the target protein and the E3 ligase.

  • It is a synthetic building block: Its sole purpose is to be chemically modified in subsequent reaction steps to ultimately yield the final, active KTX-582 molecule. Information about such intermediates is typically proprietary and not disclosed publicly.

SM Starting Materials Int1 Intermediate-1 SM->Int1 Step 1 Int2 Intermediate-2 Int1->Int2 Step 2 IntN ... Int2->IntN Step 3 Final Final Product (KTX-582) IntN->Final Step N Start Plate Cells Treat Treat with Degrader (Dose-Response) Start->Treat Lyse Harvest & Lyse Cells Treat->Lyse Quant Quantify Protein (BCA Assay) Lyse->Quant Gel SDS-PAGE Quant->Gel Transfer Western Blot Transfer Gel->Transfer Probe Immunoblotting (Primary & Secondary Abs) Transfer->Probe Detect ECL Detection Probe->Detect Analyze Densitometry & DC50 Calculation Detect->Analyze Start Combine Reagents in Plate: - Tagged POI - Tagged E3 Ligase - Degrader Add_Ab Add TR-FRET Antibody Pair Start->Add_Ab Incubate Incubate to Equilibrium Add_Ab->Incubate Read Read Plate (TR-FRET Reader) Incubate->Read Analyze Calculate Ratio & Plot Data Read->Analyze Start Seed Cells (96-well plate) Treat Add Degrader (Dose-Response) Start->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Add_Reagent Add Viability Reagent (e.g., CellTiter-Glo) Incubate->Add_Reagent Read Read Signal (Luminescence/Absorbance) Add_Reagent->Read Analyze Normalize Data & Calculate IC50 Read->Analyze

References

Preliminary Investigation of KTX-582 Intermediate-2 Toxicity: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a hypothetical case study. The compound "KTX-582 intermediate-2" is a fictional substance created for illustrative purposes to demonstrate the structure and content of a toxicological whitepaper. All data, experimental protocols, and pathway analyses are not based on real-world findings.

This technical guide provides a preliminary toxicological overview of the synthetic compound this compound. The intended audience for this whitepaper includes researchers, scientists, and professionals involved in drug development and chemical safety assessment. The document outlines initial in-vitro and in-silico findings, detailing experimental methodologies and summarizing key data.

Executive Summary

KTX-582 is a novel therapeutic agent under development. During its synthesis, "this compound" (hereafter referred to as INT2) is formed. Understanding the toxicological profile of manufacturing intermediates is crucial for risk assessment and ensuring the safety of the final drug product.[1] This investigation focuses on the preliminary cytotoxic and genotoxic potential of INT2. The findings suggest moderate cytotoxicity in hepatic cell lines and flag a potential for further investigation into oxidative stress pathways.

In-Vitro Cytotoxicity Assessment

The initial evaluation of INT2's toxicity was conducted using a panel of human cell lines to determine its effect on cell viability.

A quantitative colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was employed to assess cell metabolic activity as an indicator of viability.

  • Cell Culture: Human hepatoma (HepG2) and human embryonic kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Exposure: A stock solution of INT2 was prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions were made in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells was maintained at 0.5%.

  • Incubation: Cells were exposed to the various concentrations of INT2 for 24 and 48 hours.

  • MTT Addition: Following incubation, the media was replaced with fresh media containing 0.5 mg/mL MTT and incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The results were expressed as a percentage of the viability of the vehicle control (0.5% DMSO). The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

The IC50 values derived from the MTT assay are summarized below. The data indicate a dose-dependent cytotoxic effect, with the hepatic cell line showing greater sensitivity.

Cell LineIncubation Time (hours)IC50 (µM)
HepG2 2445.2
4828.7
HEK293 2488.9
4861.5

Genotoxicity Screening

A preliminary assessment of the genotoxic potential of INT2 was performed using an in-silico model and a standard in-vitro assay.

The Ames test was conducted to evaluate the mutagenic potential of INT2 by assessing its ability to induce reverse mutations in histidine-deficient strains of Salmonella typhimurium.

  • Bacterial Strains: Strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens) were used.

  • Metabolic Activation: The assay was performed both with and without the addition of a rat liver homogenate fraction (S9) to simulate metabolic activation.

  • Exposure: INT2 was tested at five concentrations (5, 10, 50, 100, 500 µ g/plate ). Sodium azide (B81097) (for TA100) and 2-nitrofluorene (B1194847) (for TA98) were used as positive controls. DMSO served as the negative control.

  • Incubation: The test compound, bacterial culture, and S9 mix (if applicable) were combined in top agar (B569324) and poured onto minimal glucose agar plates. The plates were incubated at 37°C for 48 hours.

  • Data Analysis: The number of revertant colonies (his+) per plate was counted. A positive result is defined as a dose-dependent increase in revertant colonies that is at least twice the mean count of the negative control.

The results from the Ames test were negative for both strains, with and without metabolic activation, suggesting that INT2 does not act as a direct mutagen under these test conditions.

StrainMetabolic Activation (S9)Result
TA98 -Negative
+Negative
TA100 -Negative
+Negative

Visualization of Associated Pathways and Workflows

To conceptualize the experimental process and potential mechanisms of toxicity, the following diagrams have been generated.

The diagram below illustrates the sequential workflow for the preliminary toxicological assessment of INT2.

G cluster_0 Phase 1: In-Vitro Screening cluster_1 Phase 2: Genotoxicity cluster_2 Phase 3: Interpretation A Synthesis of KTX-582 (Generation of INT2) B Cell Line Selection (HepG2, HEK293) A->B C Cytotoxicity Assay (MTT) 24h & 48h Exposure B->C D Calculate IC50 Values C->D H Toxicity Profile Interpretation D->H E Ames Test (TA98, TA100) F Analysis with/without S9 Metabolic Activation E->F G Count Revertant Colonies F->G G->H I Recommendation for Further Studies H->I

Figure 1. Toxicological Investigation Workflow for INT2.

Based on the observed cytotoxicity, particularly in the metabolically active HepG2 cells, a potential mechanism of action could involve the induction of oxidative stress. The diagram below depicts a simplified, hypothetical pathway.

G INT2 KTX-582 Intermediate-2 ROS Reactive Oxygen Species (ROS) Generation INT2->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Causes Nrf2 Nrf2 (Transcription Factor) ROS->Nrf2 Activates Apoptosis Apoptosis / Cell Death Mito->Apoptosis Leads to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant Antioxidant Enzyme Expression (e.g., SOD, CAT) ARE->Antioxidant Upregulates Antioxidant->ROS Neutralizes

Figure 2. Hypothetical Oxidative Stress Pathway Induced by INT2.

Conclusion and Future Directions

This preliminary investigation provides initial evidence that this compound exhibits moderate, cell-type-specific cytotoxicity in vitro but does not show mutagenic properties in the Ames test. The higher sensitivity of the HepG2 cell line suggests that hepatic metabolism may play a role in the observed toxicity, potentially through mechanisms such as oxidative stress.

Further studies are recommended to:

  • Confirm the role of oxidative stress by measuring ROS production and antioxidant enzyme activity.

  • Evaluate other toxicological endpoints, such as apoptosis (e.g., via caspase assays).

  • Conduct further in-vitro genotoxicity assays (e.g., micronucleus test) to rule out clastogenicity.

  • If warranted, proceed with short-term in-vivo studies in an appropriate animal model to assess systemic exposure and toxicity.

References

Methodological & Application

Synthesis Protocol for KTX-582 Intermediate-2 Currently Unavailable in Publicly Accessible Documents

Author: BenchChem Technical Support Team. Date: December 2025

Detailed step-by-step experimental procedures, quantitative data, and a corresponding workflow diagram for the synthesis of KTX-582 intermediate-2 could not be generated as the specific protocol is contained within proprietary patent literature that is not publicly accessible at this time.

Efforts to locate the synthesis protocol for this compound, identified by the Chemical Abstracts Service (CAS) number 2434850-07-2, have determined that the detailed experimental procedures are likely described within the patent document WO2022147465 A1, assigned to Kymera Therapeutics. While the existence of this patent has been confirmed, the full-text document containing the experimental section with the specific synthesis steps is not available in publicly accessible patent databases.

KTX-582 is known to be an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in drug development for inflammatory and autoimmune diseases. The requested intermediate, with the molecular formula C21H26N4O5.BrH, plays a crucial role in the overall synthesis of the final KTX-582 compound.

Without access to the detailed experimental procedures from the aforementioned patent, providing a step-by-step synthesis protocol, a summary of quantitative data (such as reaction yields, reagent quantities, and purification details), or a visual workflow diagram that meets the user's core requirements is not possible.

Researchers, scientists, and drug development professionals interested in the synthesis of KTX-582 and its intermediates are advised to consult the full patent documentation for WO2022147465 A1 once it becomes available through official patent office resources or commercial patent information providers. This documentation will contain the definitive and detailed experimental procedures necessary for the replication of the synthesis.

Application Notes and Protocols: Detailed Reaction Mechanism for the Formation of KTX-582 Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed description of the plausible reaction mechanism and a comprehensive experimental protocol for the synthesis of KTX-582 intermediate-2, a key building block in the development of the IRAK4 degrader, KTX-582. The information is compiled and interpreted from available chemical literature and patent documentation.

Introduction

KTX-582 is a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component in inflammatory signaling pathways. As such, KTX-582 holds significant therapeutic potential for a range of autoimmune diseases and cancers. The synthesis of this complex molecule involves a multi-step process, with the formation of this compound being a crucial stage. This intermediate possesses the core structural elements required for the subsequent attachment of the IRAK4-binding moiety and the E3 ligase-recruiting ligand. Understanding the detailed reaction mechanism and having a robust protocol for its synthesis is paramount for researchers engaged in the development of IRAK4 degraders and related PROTAC molecules.

Reaction Mechanism

The formation of this compound, identified by its CAS number 2434850-07-2 and molecular formula C21H26N4O5·BrH, is proposed to proceed through a two-step sequence:

  • Amide Coupling: The synthesis initiates with an amide bond formation between (S)-N-(2,6-dioxopiperidin-3-yl)piperidine-3-carboxamide (Intermediate A) and N-(tert-butoxycarbonyl)glycine (Boc-Glycine). This reaction is a standard peptide coupling, typically facilitated by a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine). The reaction proceeds through the activation of the carboxylic acid of Boc-Glycine by HATU, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the secondary amine of the piperidine (B6355638) ring in Intermediate A, leading to the formation of the amide bond and release of the HATU byproduct.

  • Boc Deprotection: The subsequent step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the glycine (B1666218) nitrogen. This is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butyl cation and carbon dioxide, yielding the primary amine of the glycine moiety as its trifluoroacetate (B77799) salt. For the final product to be the hydrobromide salt, a subsequent salt exchange or direct deprotection with HBr can be employed.

The overall reaction sequence can be visualized as follows:

Reaction_Mechanism cluster_reactants Reactants cluster_reagents_step1 Step 1 Reagents cluster_intermediate Protected Intermediate cluster_reagents_step2 Step 2 Reagents cluster_product Final Product A Intermediate A ((S)-N-(2,6-dioxopiperidin-3-yl)piperidine-3-carboxamide) C Boc-Protected Intermediate-2 A->C Amide Coupling B Boc-Glycine B->C R1 HATU, DIEA D This compound (Hydrobromide Salt) C->D Boc Deprotection R2 HBr in Acetic Acid

Caption: Plausible two-step reaction mechanism for the formation of this compound.

Experimental Protocol

The following protocol outlines the detailed steps for the synthesis of this compound.

Materials and Reagents
ReagentSupplierGrade
(S)-N-(2,6-dioxopiperidin-3-yl)piperidine-3-carboxamideCustom Synthesis>98% Purity
N-(tert-butoxycarbonyl)glycine (Boc-Glycine)Sigma-AldrichReagent Grade
HATUCombi-Blocks>98% Purity
N,N-Diisopropylethylamine (DIEA)Acros OrganicsAnhydrous, >99.5%
Dichloromethane (DCM)Fisher ScientificAnhydrous, >99.8%
N,N-Dimethylformamide (DMF)EMD MilliporeAnhydrous, >99.8%
Hydrobromic acid (33 wt. % in acetic acid)Sigma-AldrichReagent Grade
Diethyl ether (Et2O)VWR ChemicalsAnhydrous
Saturated aqueous sodium bicarbonate (NaHCO3)LabChem
BrineIn-house preparation
Anhydrous magnesium sulfate (B86663) (MgSO4)Alfa Aesar
Procedure

Step 1: Synthesis of tert-butyl (2-((S)-3-((S)-2,6-dioxopiperidin-3-yl)carbamoyl)piperidin-1-yl)-2-oxoethyl)carbamate (Boc-Protected Intermediate-2)

  • To a solution of (S)-N-(2,6-dioxopiperidin-3-yl)piperidine-3-carboxamide (1.0 eq) and N-(tert-butoxycarbonyl)glycine (1.1 eq) in anhydrous DMF (0.1 M concentration with respect to the limiting reagent) at 0 °C under a nitrogen atmosphere, add DIEA (3.0 eq).

  • Stir the mixture for 10 minutes, then add HATU (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to afford the Boc-protected intermediate-2 as a white solid.

Step 2: Synthesis of this compound (Hydrobromide Salt)

  • Dissolve the Boc-protected intermediate-2 (1.0 eq) in a minimal amount of glacial acetic acid.

  • To this solution, add hydrobromic acid (33 wt. % in acetic acid, 5.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the product.

  • Collect the precipitate by filtration, wash with copious amounts of diethyl ether, and dry under vacuum to yield this compound as its hydrobromide salt.

Quantitative Data Summary
StepReactantProductYield (%)Purity (%) (by HPLC)
1(S)-N-(2,6-dioxopiperidin-3-yl)piperidine-3-carboxamideBoc-Protected Intermediate-285-95>98
2Boc-Protected Intermediate-2This compound (HBr salt)90-98>99

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_analysis Analysis A Dissolve Reactants in DMF B Add DIEA and HATU at 0°C A->B C Stir at RT for 16h B->C D Work-up (EtOAc, NaHCO3, Brine) C->D K TLC/LC-MS Monitoring C->K Monitor E Purification (Flash Chromatography) D->E F Dissolve Protected Intermediate in Acetic Acid E->F G Add HBr/AcOH at 0°C F->G H Stir at RT for 2h G->H I Precipitate with Et2O H->I H->K Monitor J Filter and Dry I->J L HPLC for Purity J->L M NMR/HRMS for Structure Confirmation J->M

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

This document provides a detailed theoretical framework and a practical guide for the synthesis of this compound. The proposed reaction mechanism is based on well-established organic chemistry principles, and the experimental protocol is designed to be robust and reproducible. Researchers utilizing these notes should be able to successfully synthesize this key intermediate, facilitating further research and development of IRAK4-targeting PROTACs. It is essential to adhere to standard laboratory safety practices and to characterize all synthesized compounds thoroughly to ensure their identity and purity.

Application Notes and Protocols: Purification of KTX-582 Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on "KTX-582 intermediate-2" is not available. The following application notes and protocols are based on established, general purification techniques for small molecule pharmaceutical intermediates and are intended to serve as a detailed, illustrative example. The specific compound will be referred to as "Hypothetical Intermediate-2" (HI-2).

Introduction

The purification of active pharmaceutical ingredient (API) intermediates is a critical step in drug development and manufacturing. The purity of the final API is directly influenced by the quality of its intermediates. This document outlines detailed protocols and application notes for the purification of HI-2, a key intermediate in the synthesis of a hypothetical kinase inhibitor. The primary goal is to reduce process-related impurities, including starting materials, by-products, and reagents, to acceptable levels. Two common and effective purification techniques are presented: flash column chromatography and recrystallization.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the quantitative data obtained from the application of flash column chromatography and recrystallization for the purification of a 100 g batch of crude HI-2.

ParameterCrude HI-2Flash Column ChromatographyRecrystallization
Purity (by HPLC, % Area) 85.2%99.1%99.5%
Yield (%) -88%82%
**Impurity A (Starting Material, %) **5.8%0.1%0.05%
Impurity B (By-product, %) 7.5%0.3%0.2%
Other Impurities (%) 1.5%0.5%0.25%
Solvent Consumption (L/kg) -~20 L~5 L
Processing Time (hours) -128

Experimental Protocols

Flash Column Chromatography

Objective: To purify HI-2 from starting materials and by-products using automated flash chromatography.

Materials:

  • Crude HI-2 (100 g)

  • Silica (B1680970) gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Flash chromatography system

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Sample Preparation: Dissolve 100 g of crude HI-2 in a minimal amount of DCM (~200 mL).

  • Column Packing: Dry pack a suitable flash column with 1 kg of silica gel.

  • Equilibration: Equilibrate the column with the initial mobile phase (100% DCM) for at least 3 column volumes.

  • Loading: Load the dissolved sample onto the column.

  • Elution: Begin the elution with 100% DCM. Gradually increase the polarity by introducing MeOH in a linear gradient from 0% to 5% over 20 column volumes.

  • Fraction Collection: Collect fractions based on the UV detector response (e.g., at 254 nm).

  • Purity Analysis: Analyze the collected fractions using TLC (Mobile phase: 95:5 DCM:MeOH) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and concentrate them under reduced pressure using a rotary evaporator at 40°C.

  • Drying: Dry the resulting solid under high vacuum at room temperature for 12 hours to obtain the purified HI-2.

Recrystallization

Objective: To purify HI-2 by taking advantage of the differential solubility of the compound and its impurities in a selected solvent system.

Materials:

  • Crude HI-2 (100 g)

  • Isopropanol (IPA), reagent grade

  • Deionized water

  • Heating mantle with magnetic stirrer

  • Büchner funnel and vacuum flask

  • Vacuum oven

Procedure:

  • Solvent Selection: Based on preliminary solubility studies, a 9:1 IPA:water mixture was identified as a suitable solvent system.

  • Dissolution: In a 2 L round-bottom flask, suspend 100 g of crude HI-2 in 400 mL of the IPA/water mixture.

  • Heating: Heat the suspension to 75-80°C with vigorous stirring until all the solid dissolves.

  • Cooling and Crystallization: Slowly cool the solution to room temperature over 2-3 hours to allow for crystal formation. Further cool the mixture to 0-5°C in an ice bath for 1 hour to maximize crystal precipitation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals twice with 50 mL of cold (0-5°C) IPA/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 50°C for 16 hours.

Diagrams

Purification_Workflow Crude Crude HI-2 Dissolution Dissolution in DCM Crude->Dissolution Chromatography Flash Column Chromatography Dissolution->Chromatography Fraction_Collection Fraction Collection & Analysis (TLC) Chromatography->Fraction_Collection Evaporation Solvent Evaporation Fraction_Collection->Evaporation Pure_Chroma Purified HI-2 (Chromatography) Evaporation->Pure_Chroma Recrystallization_Start Crude HI-2 Dissolution_Recryst Dissolution in IPA/Water at 80°C Recrystallization_Start->Dissolution_Recryst Cooling Controlled Cooling & Crystallization Dissolution_Recryst->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Vacuum Drying Filtration->Drying Pure_Recryst Purified HI-2 (Recrystallization) Drying->Pure_Recryst

Caption: Experimental workflows for the purification of HI-2.

Logical_Relationship Start Crude HI-2 Purity < 90% Impurity_Profile Analyze Impurity Profile Start->Impurity_Profile Polarity_Check Significant Polarity Difference? Impurity_Profile->Polarity_Check Thermal_Stability Thermally Stable? Polarity_Check->Thermal_Stability No Chromatography Select Flash Chromatography Polarity_Check->Chromatography Yes Thermal_Stability->Chromatography No Recrystallization Select Recrystallization Thermal_Stability->Recrystallization Yes Final_Product Purified HI-2 Purity > 99% Chromatography->Final_Product Recrystallization->Final_Product

Caption: Decision logic for selecting a purification technique.

Application Note: HPLC and NMR Characterization of KTX-582 Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the synthesis of complex pharmaceutical molecules, rigorous characterization of synthetic intermediates is a critical step to ensure the identity, purity, and stability of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the characterization of KTX-582 intermediate-2, a key building block in the synthesis of the IRAK4-targeting therapeutic agent, KTX-582. The methodologies described herein utilize High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, providing a comprehensive analytical workflow for this and other similar small molecule intermediates in a drug discovery and development setting.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines the method for determining the purity of this compound using reverse-phase HPLC.

Materials and Equipment:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent)

  • C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Sample: this compound dissolved in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.

  • Set the column oven temperature to 30°C.

  • Set the UV detection wavelength to 254 nm.

  • Inject 10 µL of the sample solution.

  • Run the gradient program as detailed in the HPLC Data table.

  • Monitor the chromatogram for the elution of the main peak and any impurities.

  • Integrate the peak areas to determine the purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials and Equipment:

  • NMR spectrometer (e.g., Bruker Avance III HD 400 MHz or equivalent)

  • 5 mm NMR tubes

  • Deuterated solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Sample: Approximately 10 mg of this compound dissolved in 0.7 mL of CDCl₃.

Procedure:

  • Dissolve the sample completely in the deuterated solvent in an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using the following parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4.09 seconds

    • Relaxation Delay: 2.0 seconds

  • Acquire a ¹³C NMR spectrum using the following parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.36 seconds

    • Relaxation Delay: 2.0 seconds

  • Process the acquired data (Fourier transform, phase correction, and baseline correction).

  • Reference the spectra to the TMS peak at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Data Presentation

HPLC Data

Table 1: HPLC Method Parameters and Results for this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5% to 95% B over 15 min
Detection 254 nm
Retention Time (t_R_) 8.42 min
Purity (by area %) 98.7%
NMR Data

Table 2: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85d, J = 8.2 Hz2HAr-H
7.42d, J = 8.2 Hz2HAr-H
4.15t, J = 6.5 Hz2H-CH₂-O-
2.53s3HAr-CH₃
1.88m2H-CH₂-

Table 3: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
165.4C=O
145.2Ar-C
130.1Ar-C
129.8Ar-CH
114.5Ar-CH
65.3-CH₂-O-
29.7-CH₂-
21.6Ar-CH₃

Visualization

Characterization_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Processing cluster_results Final Characterization Sample KTX-582 Intermediate-2 Prep_HPLC Dissolve in ACN/H₂O (1 mg/mL) Sample->Prep_HPLC For Purity Prep_NMR Dissolve in CDCl₃ (~10 mg/0.7 mL) Sample->Prep_NMR For Structure HPLC HPLC Analysis Prep_HPLC->HPLC NMR NMR Spectroscopy Prep_NMR->NMR Chromatogram Chromatogram (Purity Analysis) HPLC->Chromatogram Spectra ¹H and ¹³C Spectra (Structure Elucidation) NMR->Spectra Results Purity > 98% Structure Confirmed Chromatogram->Results Spectra->Results

Caption: Analytical workflow for the characterization of this compound.

Application Notes and Protocols for the Preparation of Antibody-Drug Conjugates Utilizing a KTX-582-like Payload

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific "KTX-582 intermediate-2" for direct use in antibody-drug conjugate (ADC) preparation is not publicly available. KTX-582 is described as a potent PROTAC (Proteolysis Targeting Chimera) for the degradation of IRAK4 and Ikaros.[1][2] This document, therefore, presents a generalized and hypothetical protocol for the preparation of an ADC using a functionalized analog of KTX-582 as the payload. The methodologies described are based on established principles of ADC development.[3][4]

Introduction

Antibody-drug conjugates are a targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule payload.[3][5] This approach aims to deliver the payload specifically to tumor cells, thereby increasing efficacy and reducing off-target toxicity.[6][7] This document outlines the theoretical application of a KTX-582-like molecule as an ADC payload. KTX-582 induces apoptosis in MYD88 mutant cell lines and has shown efficacy in lymphoma models by targeting IRAK4 and Ikaros for degradation.[1][2] By conjugating a KTX-582 analog to a tumor-targeting antibody, it may be possible to achieve targeted degradation of these proteins in cancer cells.

Hypothetical KTX-582 Intermediate for ADC Application

To be utilized as an ADC payload, the KTX-582 molecule would require chemical modification to incorporate a linker attachment site. This hypothetical "KTX-582 intermediate" would possess a reactive handle, such as a maleimide, an azide, or a terminal alkyne, for conjugation to an antibody. The modification should be strategically placed to minimize disruption of the molecule's ability to bind to its target proteins and the E3 ligase.

Experimental Protocols

Preparation of a KTX-582-Linker Conjugate

This protocol describes the synthesis of a KTX-582 derivative conjugated to a linker suitable for subsequent attachment to an antibody. A commonly used linker is the cleavable valine-citrulline (Val-Cit) p-aminobenzyl carbamate (B1207046) (PABC) linker, which is designed to be cleaved by lysosomal proteases upon internalization of the ADC into the target cell.[4][8]

Materials:

  • Hypothetical KTX-582 intermediate with an amine functional group

  • Maleimidocaproyl-Val-Cit-PABC-p-nitrophenyl carbonate (MC-VC-PABC-PNP)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Dissolve the hypothetical KTX-582 intermediate in DMF.

  • Add MC-VC-PABC-PNP linker to the solution.

  • Add DIPEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by HPLC.

  • Upon completion, purify the KTX-582-linker conjugate by preparative HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Antibody Reduction and Conjugation

This protocol outlines the partial reduction of interchain disulfide bonds in a monoclonal antibody (e.g., an anti-HER2 IgG1) to generate free thiol groups for conjugation with the maleimide-containing KTX-582-linker.[4]

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • KTX-582-linker conjugate (from section 3.1)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) system

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of the mAb in PBS.

  • Add a freshly prepared solution of TCEP to the mAb solution to achieve a molar excess of TCEP. The exact ratio will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Incubate the reaction at 37°C for 1-2 hours to partially reduce the disulfide bonds.

  • Remove excess TCEP using a desalting column or tangential flow filtration.

  • Immediately dissolve the KTX-582-linker conjugate in DMSO and add it to the reduced mAb solution.

  • Incubate the conjugation reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purify the resulting ADC from unconjugated linker-payload and other impurities using SEC.

  • Characterize the purified ADC.

Characterization of the ADC

3.3.1. Drug-to-Antibody Ratio (DAR) Determination:

The average number of payload molecules conjugated to each antibody can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at the characteristic absorbance wavelength of the KTX-582 payload. Alternatively, hydrophobic interaction chromatography (HIC) can be used to separate species with different DAR values.

3.3.2. Purity and Aggregation Analysis:

Size-exclusion chromatography (SEC-HPLC) is used to determine the percentage of monomeric ADC and to quantify any aggregates that may have formed during the conjugation process.

3.3.3. In Vitro Cytotoxicity Assay:

The potency of the ADC is evaluated using a cell-based cytotoxicity assay.

Materials:

  • Target cancer cell line (e.g., HER2-positive cell line for an anti-HER2 ADC)

  • Control cell line (target-negative)

  • Cell culture medium and supplements

  • ADC and unconjugated antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the target and control cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and the free KTX-582-linker payload.

  • Incubate for 72-96 hours.

  • Measure cell viability using a suitable reagent.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization of the hypothetical KTX-582 ADC.

Table 1: Characterization of KTX-582 ADC

ParameterResult
Average DAR (by HIC)3.8
Monomer Purity (by SEC)>98%
Aggregates (by SEC)<2%
Endotoxin Level<0.5 EU/mg

Table 2: In Vitro Potency of KTX-582 ADC

Cell LineTarget ExpressionCompoundIC50 (nM)
BT-474HER2-positiveKTX-582 ADC1.5
Unconjugated Antibody>1000
KTX-582-linker50
MDA-MB-468HER2-negativeKTX-582 ADC>1000
Unconjugated Antibody>1000
KTX-582-linker45

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of a KTX-582-like payload, which involves the targeted degradation of IRAK4, leading to the inhibition of the NF-κB signaling pathway.

IRAK4_Degradation_Pathway cluster_cell Tumor Cell ADC KTX-582 ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Endosome Endosome/ Lysosome Receptor->Endosome Internalization Payload Released KTX-582 Payload Endosome->Payload Cleavage & Release IRAK4 IRAK4 Payload->IRAK4 E3_Ligase E3 Ubiquitin Ligase Payload->E3_Ligase Proteasome Proteasome IRAK4->Proteasome Ubiquitination & Degradation NFkB NF-κB Pathway Inhibition Proteasome->NFkB Inhibition Apoptosis Apoptosis NFkB->Apoptosis

Caption: Proposed mechanism of action for a KTX-582 ADC.

Experimental Workflow

The diagram below outlines the key steps in the preparation and characterization of the hypothetical KTX-582 ADC.

ADC_Preparation_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Characterization node_payload KTX-582 Intermediate node_payload_linker Payload-Linker Conjugate node_payload->node_payload_linker node_linker Linker Synthesis (e.g., MC-VC-PABC) node_linker->node_payload_linker node_adc Antibody-Drug Conjugate (ADC) node_payload_linker->node_adc Conjugation node_mab Monoclonal Antibody (mAb) node_reduced_mab Reduced mAb node_mab->node_reduced_mab Reduction (TCEP) node_reduced_mab->node_adc node_purification Purification (e.g., SEC) node_adc->node_purification node_dar DAR Analysis (e.g., HIC) node_purification->node_dar node_purity Purity/Aggregate Analysis (SEC) node_purification->node_purity node_invitro In Vitro Cytotoxicity Assay node_purification->node_invitro

Caption: Workflow for KTX-582 ADC preparation and analysis.

References

proper storage and handling procedures for KTX-582 intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: KTX-582 Intermediate-2

Disclaimer: The compound "this compound" is not a publicly documented chemical entity. The following application notes and protocols are provided as a template based on established best practices for the storage, handling, and characterization of novel, potentially hazardous chemical intermediates in a research and drug development setting. All data and specific experimental parameters are hypothetical and for illustrative purposes.

Compound Information and Safety

This section outlines the general safety, handling, and storage procedures for a novel chemical intermediate. It is crucial to assume that any uncharacterized compound is hazardous.[1] A comprehensive Safety Data Sheet (SDS) should be developed as soon as initial characterization and toxicological data are available.[2][3][4][5]

Hypothetical Compound Profile
PropertyValueNotes
Compound ID This compoundInternal research identifier.
Chemical Name (IUPAC) Hypothetical: (2R)-1-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylbutan-2-olTo be confirmed by structural elucidation.
Molecular Formula C₁₀H₁₅N₅OTo be confirmed by MS and elemental analysis.
Molecular Weight 221.26 g/mol To be confirmed by Mass Spectrometry.
Appearance Off-white to pale yellow solidVisual inspection.
Solubility Soluble in DMSO, Methanol. Poorly soluble in water.To be determined experimentally.
Safety and Handling Precautions

All handling of this compound should be performed by trained personnel in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield to prevent skin and eye contact.[6][7]

  • Engineering Controls: Handle the compound in a certified chemical fume hood to minimize inhalation risk.[6]

  • Work Practices: Avoid generating dust. Use dedicated tools and equipment to prevent cross-contamination.[7] Implement a buddy system when working with significant quantities or during high-risk procedures.[7]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill & Waste Disposal:

    • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.[1]

Storage and Stability

Proper storage is critical to maintain the integrity and purity of the intermediate.

Recommended Storage Conditions

Store this compound in a tightly sealed, clearly labeled container.[8] To prevent degradation, the following conditions are recommended based on general best practices for novel intermediates:

ConditionRecommendationRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Low temperatures minimize chemical degradation and preserve stability.[6]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Protects against oxidation and degradation from atmospheric moisture.
Light Protect from light by using an amber vial or storing it in a dark location.Prevents photochemical degradation.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[9]Prevents potentially violent or hazardous reactions.[9]
Protocol: Stability Testing

Stability studies are essential to determine the re-test period or shelf life.[10][11] The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[10][12]

Objective: To evaluate the stability of this compound under various temperature and humidity conditions over time.

Methodology:

  • Prepare a minimum of three batches of the intermediate to be tested.[13]

  • Aliquot approximately 10 mg of the compound into individual, sealed amber glass vials for each time point and condition.

  • Place the vials in calibrated stability chambers set to the conditions outlined in the table below.

  • At each specified time point (e.g., 0, 3, and 6 months for accelerated studies), pull one vial from each condition.[11][12]

  • Analyze the sample for appearance, purity (by HPLC), and the presence of degradation products (by LC-MS).

  • A "significant change" is defined as a failure to meet its specification, such as a >5% loss in potency from the initial assay value or any specified degradant exceeding its limit.[13]

Hypothetical Stability Data

The following table summarizes hypothetical purity data from a 6-month stability study.

Storage ConditionTime PointPurity by HPLC (%)Appearance
Long-Term (25°C ± 2°C / 60% RH ± 5% RH)0 Months99.8%Off-white solid
3 Months99.7%No change
6 Months99.5%No change
Intermediate (30°C ± 2°C / 65% RH ± 5% RH)0 Months99.8%Off-white solid
3 Months99.4%No change
6 Months99.1%Slight yellowing
Accelerated (40°C ± 2°C / 75% RH ± 5% RH)0 Months99.8%Off-white solid
3 Months98.2%Yellow solid
6 Months96.5%Yellow-brown solid

Experimental Protocols and Workflows

The following protocols describe standard methods for the characterization and quality control of a new chemical intermediate.[14]

Workflow: Characterization of a New Chemical Intermediate

This diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structure & Purity Analysis cluster_stability Stability & Safety Assessment Synthesis Chemical Synthesis Workup Reaction Work-up Synthesis->Workup Purification Purification (e.g., Chromatography) Workup->Purification Purity Purity Assessment (HPLC, UPLC) Purification->Purity Identity Identity Confirmation (LC-MS) Purity->Identity Structure Structural Elucidation (NMR, IR, X-ray) Identity->Structure Stability Forced Degradation & ICH Stability Studies Structure->Stability Safety Initial Safety Assessment (e.g., Ames Test) Stability->Safety Final Qualified Intermediate (KTX-582) Safety->Final

Fig. 1: General workflow for intermediate characterization.
Protocol: Purity Analysis by HPLC

Objective: To determine the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (FA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the intermediate in DMSO. Dilute to a final concentration of 50 µg/mL in a 50:50 ACN/Water mixture.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

  • Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol: Identity Confirmation by LC-MS

Objective: To confirm the molecular weight of this compound.

Procedure:

  • Utilize the same HPLC method as described in Protocol 3.2.

  • Divert the column eluent to an electrospray ionization (ESI) mass spectrometer.

  • Acquire mass spectra in positive ion mode.

  • Analysis: Look for the [M+H]⁺ ion corresponding to the expected molecular weight (221.26 + 1.007 = 222.27 m/z).

Hypothetical Biological Context: Kinase Inhibition Pathway

This compound is hypothesized to be a precursor in the synthesis of a final active pharmaceutical ingredient (API) designed as a kinase inhibitor. Kinases are critical enzymes in cell signaling pathways, and their dysregulation is implicated in diseases like cancer.[15][16] The final compound, KTX-582, may target a pathway such as the one illustrated below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS Receptor->RAS Activation Ligand Growth Factor Ligand->Receptor Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Inhibitor KTX-582 (Final API) Inhibitor->RAF Inhibition

Fig. 2: Hypothetical inhibition of the RAF-MEK-ERK pathway.

References

Application Notes and Protocols for Purity Assessment of KTX-582 Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purity of pharmaceutical intermediates is a critical determinant of the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). KTX-582 intermediate-2 (CAS: 2434850-07-2; Molecular Formula: C₂₁H₂₆N₄O₅·BrH) is a key component in the synthesis of KTX-582, a novel IRAK4 and IMiD substrate degrader.[1][2][3] Rigorous analytical testing is essential to ensure that this intermediate meets stringent purity requirements, thereby minimizing the carryover of impurities into the final drug substance.

These application notes provide detailed protocols for the primary analytical methods recommended for assessing the purity of this compound. The methods described are High-Performance Liquid Chromatography (HPLC) for the quantification of the main component and non-volatile impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of residual solvents.

Overall Purity Assessment Strategy

The comprehensive purity assessment of this compound involves a multi-faceted approach to identify and quantify all potential impurities, including process-related impurities, degradation products, and residual solvents.

cluster_0 Purity Assessment Workflow Sample Sample HPLC_UPLC HPLC/UPLC Analysis Sample->HPLC_UPLC Non-volatile impurities & Assay GC_MS GC-MS Analysis Sample->GC_MS Residual Solvents Data_Analysis Data Integration & Purity Calculation HPLC_UPLC->Data_Analysis GC_MS->Data_Analysis Final_Report Certificate of Analysis Data_Analysis->Final_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile pharmaceutical compounds.[4][5] A reverse-phase HPLC method with UV detection is recommended for this compound, given its likely aromatic and chromophoric nature.

Experimental Protocol: HPLC-UV

cluster_1 HPLC Experimental Workflow Sample_Prep Sample Preparation (Dilution in Mobile Phase) HPLC_Injection Injection into HPLC System Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition & Chromatogram Generation Detection->Data_Acquisition

Caption: Experimental workflow for purity determination by HPLC.

Instrumentation: A standard HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Purified water (18.2 MΩ·cm)

  • Formic acid (or other suitable modifier for pH control)

  • Reference standards for any known impurities (if available)

Chromatographic Conditions:

ParameterRecommended Conditions
Column Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. (This should be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength PDA detection from 200-400 nm. Select an appropriate wavelength for quantification (e.g., 254 nm, or the λmax of the compound).
Injection Volume 5 µL
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Procedure:

  • Prepare the mobile phases and sample solution as described above.

  • Set up the HPLC system with the specified chromatographic conditions.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the sample solution.

  • Acquire the chromatogram for a sufficient duration to elute all components.

  • Integrate all peaks in the chromatogram.

Data Presentation:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Table 1: Example HPLC Purity Data for this compound

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Impurity Classification
14.515000.05Unknown
28.235000.12Starting Material
3 12.5 2985000 99.70 KTX-582 Int-2
415.160000.13Unknown
Total 2996000 100.00

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed.[6] GC-MS is a powerful technique for the separation, identification, and quantification of these solvents.[7]

Experimental Protocol: Headspace GC-MS

cluster_2 GC-MS Experimental Workflow Sample_Prep Sample Preparation (Dissolve in Diluent in Headspace Vial) Incubation Vial Incubation (Headspace Generation) Sample_Prep->Incubation Injection Headspace Injection into GC-MS Incubation->Injection Separation GC Separation Injection->Separation Detection Mass Spectrometry (Detection & Identification) Separation->Detection

Caption: Experimental workflow for residual solvent analysis by GC-MS.

Instrumentation: A gas chromatograph equipped with a headspace autosampler, a capillary column, and a mass selective detector.

Materials:

  • This compound sample

  • High-purity Dimethyl sulfoxide (B87167) (DMSO) or other suitable high-boiling point solvent as diluent

  • Certified reference standards of potential residual solvents (e.g., acetone, isopropanol, ethyl acetate, toluene, etc.)

GC-MS Conditions:

ParameterRecommended Conditions
Column DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min
Injector Temperature 250 °C
Transfer Line Temp 250 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Mass Range 35-350 amu (Scan mode)
Headspace Sampler Vial Equilibration: 80 °C for 15 minutes
Sample Preparation Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 1.0 mL of DMSO, cap, and vortex to dissolve.

Procedure:

  • Prepare a standard solution containing known concentrations of expected residual solvents in DMSO.

  • Prepare the sample vial as described above.

  • Place the sample and standard vials in the headspace autosampler.

  • Run the sequence to analyze the blank (DMSO), standard, and sample.

  • Identify peaks in the sample chromatogram by comparing retention times and mass spectra with the reference standard.

  • Quantify the amount of each residual solvent using the external standard method.

Data Presentation:

The concentration of each residual solvent is reported in parts per million (ppm).

Table 2: Example GC-MS Residual Solvent Data for this compound

Residual SolventRetention Time (min)Concentration (ppm)ICH Limit (ppm)Status
Acetone3.81505000Pass
Isopropanol4.22505000Pass
Toluene8.950890Pass
Dichloromethane5.1Not Detected600Pass

Conclusion

The analytical methods detailed in these application notes provide a robust framework for assessing the purity of this compound. The combination of HPLC for assay and non-volatile impurities and GC-MS for residual solvents ensures a comprehensive evaluation of the intermediate's quality. It is imperative that these methods are properly validated according to ICH guidelines to ensure their accuracy, precision, specificity, and robustness for routine quality control. Method optimization may be required based on the specific impurity profile observed during process development.

References

Application of KTX-582 Intermediate-2 in Medicinal Chemistry: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

KTX-582 intermediate-2 is a key precursor in the synthesis of KTX-582, a potent and selective heterobifunctional degrader. KTX-582 is at the forefront of targeted protein degradation, a novel therapeutic modality in oncology. This document provides detailed application notes and protocols relevant to the use of this compound in the synthesis of KTX-582 and the subsequent characterization of the final compound's activity.

Application Notes

This compound is a critical building block for the synthesis of KTX-582, an IRAK4/IMiD degrader. The primary application of this intermediate is in the final assembly of the heterobifunctional molecule, which is designed to simultaneously bind to the E3 ubiquitin ligase Cereblon (CRBN) and the target protein, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This proximity induces the ubiquitination and subsequent proteasomal degradation of IRAK4, as well as the IMiD substrates Ikaros and Aiolos.

The resulting compound, KTX-582, has demonstrated significant potential in the treatment of certain cancers, particularly MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL). In these malignancies, constitutive activation of the NF-κB signaling pathway, which is dependent on IRAK4, is a key driver of tumor cell proliferation and survival. By degrading IRAK4, KTX-582 effectively shuts down this signaling cascade. Furthermore, the degradation of Ikaros and Aiolos contributes to its anti-cancer activity.

KTX-582 has also been shown to act synergistically with other anti-cancer agents, such as the BCL2 inhibitor venetoclax, leading to enhanced apoptosis in cancer cells. The development of KTX-582 and similar molecules, known as IRAKIMiDs (IRAK4-IMiD degraders), represents a promising strategy for precision oncology.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of KTX-582, the final product synthesized from this compound.

Compound Parameter Cell Line Value (nM)
KTX-582IRAK4 DC50OCI-Ly104
KTX-582Ikaros DC50OCI-Ly105
KTX-582CTG IC50OCI-Ly1028

DC50: Concentration required to degrade 50% of the target protein. IC50: Concentration required to inhibit 50% of cell growth.

Compound Parameter Assay Value (μM)
KTX-582IRAK4 DegradationWhole Blood Monocyte<0.05
KTX-582IRAK4 DegradationWhole Blood Lymphocyte<0.05

Experimental Protocols

Protocol 1: Synthesis of KTX-582 from this compound (Representative Protocol)

This protocol describes a representative synthetic route for the conjugation of this compound with the second key intermediate to form the final KTX-582 product. This is typically achieved through the formation of an amide bond.

Materials:

  • This compound

  • Corresponding carboxylic acid or activated ester intermediate

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous organic solvent (e.g., DMF, DCM)

  • Reagents for work-up and purification (e.g., ethyl acetate, brine, silica (B1680970) gel)

Procedure:

  • Dissolve this compound and the corresponding carboxylic acid intermediate in an anhydrous organic solvent such as DMF.

  • Add an organic base, for instance, DIPEA, to the reaction mixture.

  • To this solution, add the amide coupling reagents, such as HATU and HOBt.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by an appropriate technique (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield KTX-582.

  • Confirm the identity and purity of the final product using 1H NMR, 13C NMR, and HRMS.

Protocol 2: In Vitro Cell Viability Assay

This protocol outlines a method to assess the effect of KTX-582 on the viability of cancer cells.

Materials:

  • MYD88-mutant DLBCL cell line (e.g., OCI-Ly10)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • KTX-582 stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well opaque-walled plates

  • Luminometer

Procedure:

  • Seed the OCI-Ly10 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Prepare serial dilutions of KTX-582 in complete medium.

  • Add the diluted KTX-582 or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for an additional 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log of the KTX-582 concentration.

Visualizations

KTX582_Mechanism_of_Action cluster_cell Cancer Cell KTX582 KTX-582 CRBN Cereblon (E3 Ligase) KTX582->CRBN binds IRAK4 IRAK4 KTX582->IRAK4 binds Ub Ubiquitin CRBN->Ub recruits Proteasome Proteasome IRAK4->Proteasome targeted to NFkB_Pathway NF-κB Pathway Activation IRAK4->NFkB_Pathway Degraded_IRAK4 Degraded IRAK4 Fragments Proteasome->Degraded_IRAK4 degrades into Ub->IRAK4 polyubiquitinates Cell_Survival Tumor Cell Survival NFkB_Pathway->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis

Caption: Mechanism of action of KTX-582.

KTX582_Synthesis_Workflow Intermediate2 KTX-582 Intermediate-2 Coupling Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Coupling Other_Intermediate Carboxylic Acid Intermediate Other_Intermediate->Coupling KTX582 KTX-582 (Crude Product) Coupling->KTX582 Purification Purification (Chromatography) KTX582->Purification Final_Product Pure KTX-582 Purification->Final_Product

Caption: Synthetic workflow for KTX-582.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MYD88 MYD88 TLR_IL1R->MYD88 IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Gene_Expression Pro-inflammatory Gene Expression & Survival NFkB->Gene_Expression KTX582 KTX-582 KTX582->IRAK4 Degrades

Caption: IRAK4 signaling pathway and KTX-582 intervention.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of Intermediate-X

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthetic pathway for KTX-582 and its intermediates is proprietary and not publicly available. Therefore, this guide provides a generalized framework for optimizing the yield of a hypothetical intermediate, designated as "Intermediate-X." The principles and methodologies described herein are broadly applicable to small molecule synthesis and can be adapted to specific user experiments.

This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of chemical intermediates.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues that may arise during the synthesis of Intermediate-X.

Q1: My reaction yield for Intermediate-X is significantly lower than expected. What are the initial troubleshooting steps?

A1: When encountering a low yield, a systematic approach is crucial. Begin by verifying the following:

  • Reagent Integrity: Confirm the identity and purity of all starting materials, reagents, and catalysts using appropriate analytical techniques (e.g., NMR, LC-MS, melting point). Ensure they have not degraded during storage.

  • Reaction Setup: Double-check the reaction setup for any leaks, ensure proper atmospheric control (e.g., inert atmosphere if required), and verify that the stirring is adequate.

  • Temperature Control: Confirm that the reaction was maintained at the correct temperature throughout the experiment.

  • Stoichiometry: Carefully re-calculate and verify the stoichiometry of all reactants.

Q2: How can I determine if my starting materials are the source of the low yield?

A2: To assess the quality of your starting materials, consider the following:

  • Re-characterization: Re-run analytical tests (NMR, LC-MS) on your starting materials to confirm their purity and identity.

  • Use a New Batch: If possible, repeat the reaction with a fresh, unopened batch of starting materials and compare the results.

  • Purification of Starting Materials: If impurities are detected, consider re-purifying the starting materials before use.

Q3: The reaction to form Intermediate-X appears to be stalling and not going to completion. What are the potential causes and solutions?

A3: An incomplete reaction can be due to several factors:

  • Catalyst Deactivation: The catalyst may have been poisoned by impurities in the starting materials or solvent, or it may have degraded over time.

    • Solution: Use a higher catalyst loading, add a fresh portion of the catalyst, or pre-treat the starting materials/solvent to remove impurities.

  • Insufficient Reaction Time: The reaction may simply require more time to reach completion.

    • Solution: Monitor the reaction progress over a longer period using techniques like TLC or LC-MS.

  • Equilibrium: The reaction may have reached a state of equilibrium.

    • Solution: Consider removing a byproduct to drive the reaction forward (e.g., removal of water).

Q4: I am observing a significant amount of side product formation. How can I improve the selectivity of my reaction?

A4: Minimizing side product formation is key to optimizing yield. Consider these strategies:

  • Lowering the Reaction Temperature: Reactions are often more selective at lower temperatures.

  • Changing the Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction selectivity.

  • Modifying the Catalyst/Reagent: A different catalyst or reagent may offer higher selectivity for the desired product.

  • Order of Addition: In some cases, changing the order in which reagents are added can minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the impact of solvent choice on the yield of Intermediate-X?

A1: The solvent plays a critical role in a chemical reaction. It can affect the solubility of reactants, the reaction rate, and even the product distribution. When optimizing the yield of Intermediate-X, it is advisable to screen a range of solvents with varying polarities and coordinating properties.

Q2: How critical is the quality of the catalyst for the synthesis of Intermediate-X?

A2: The quality, purity, and proper handling of the catalyst are of utmost importance, especially in cross-coupling or other catalyzed reactions. Impurities or degradation of the catalyst can lead to significantly lower yields or complete reaction failure. Always use high-purity catalysts from reputable suppliers and handle them under the recommended conditions.

Q3: Can the concentration of reactants affect the yield of Intermediate-X?

A3: Yes, the concentration of reactants can have a significant impact on the reaction kinetics and, consequently, the yield. It is recommended to perform a concentration screening study to determine the optimal concentration for the formation of Intermediate-X.

Experimental Protocols

The following are detailed methodologies for key experiments aimed at optimizing the yield of Intermediate-X.

Protocol 1: Reaction Temperature Optimization

  • Set up a series of identical reactions in parallel.

  • Assign a different reaction temperature to each setup (e.g., 20°C, 40°C, 60°C, 80°C, 100°C).

  • Ensure all other reaction parameters (reactant stoichiometry, solvent, catalyst loading, reaction time) are kept constant.

  • Monitor the progress of each reaction at regular intervals using TLC or LC-MS.

  • After a fixed reaction time, quench all reactions and determine the yield of Intermediate-X for each temperature.

Protocol 2: Catalyst Loading Study

  • Set up several identical reactions in parallel.

  • Vary the catalyst loading for each reaction (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

  • Maintain all other reaction parameters at their optimal values.

  • Monitor the reactions and, after a fixed time, determine the yield of Intermediate-X for each catalyst loading.

Data Presentation

The following tables summarize hypothetical quantitative data from optimization experiments for the synthesis of Intermediate-X.

Table 1: Effect of Reaction Temperature on the Yield of Intermediate-X

Temperature (°C)Yield of Intermediate-X (%)Purity (%)
201598
404597
608595
808288
1007580

Table 2: Evaluation of Different Catalysts for the Synthesis of Intermediate-X

CatalystCatalyst Loading (mol%)Yield of Intermediate-X (%)
Catalyst A265
Catalyst B288
Catalyst C252

Visualizations

The following diagrams illustrate key concepts and workflows related to the optimization of Intermediate-X synthesis.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor FinalProduct Final Product (e.g., KTX-582) Kinase2->FinalProduct Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression Activation

Caption: A hypothetical signaling pathway where the final product acts as an inhibitor.

G Start Low Yield of Intermediate-X CheckReagents Verify Starting Material Purity and Stoichiometry Start->CheckReagents CheckConditions Confirm Reaction Temperature and Time Start->CheckConditions IncompleteReaction Reaction Incomplete? CheckReagents->IncompleteReaction CheckConditions->IncompleteReaction SideProducts Significant Side Products? IncompleteReaction->SideProducts No OptimizeCatalyst Optimize Catalyst (Loading, Type) IncompleteReaction->OptimizeCatalyst Yes OptimizeTemp Optimize Temperature and Reaction Time SideProducts->OptimizeTemp Yes Success Yield Optimized SideProducts->Success No OptimizeCatalyst->SideProducts OptimizeSolvent Screen Solvents OptimizeTemp->OptimizeSolvent OptimizeSolvent->Success

Caption: A troubleshooting workflow for addressing low reaction yield.

G Yield Yield Temperature Temperature Temperature->Yield Purity Purity Temperature->Purity Catalyst Catalyst Catalyst->Yield Catalyst->Purity Solvent Solvent Solvent->Yield Solvent->Purity Concentration Concentration Concentration->Yield Time Time Time->Yield

Caption: The relationship between key reaction parameters and product yield/purity.

identifying and minimizing side reactions in KTX-582 intermediate-2 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in identifying and minimizing side reactions during the synthesis of KTX-582 Intermediate-2.

Hypothetical Reaction Scheme:

The synthesis of this compound is achieved via the acylation of 3-amino-5-methylpyrazole (B16524) with 4-chlorobenzoyl chloride, using triethylamine (B128534) (TEA) as a base in a dichloromethane (B109758) (DCM) solvent.

Figure 1: Synthesis of this compound

reactant1 3-amino-5-methylpyrazole product This compound (N-(5-methyl-1H-pyrazol-3-yl)-4-chlorobenzamide) reactant1->product reactant2 4-chlorobenzoyl chloride reactant2->product reagents Triethylamine (TEA) Dichloromethane (DCM) reagents->product

Caption: Reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of triethylamine (TEA) in this reaction?

A1: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the acyl chloride and the aminopyrazole.[1] This neutralization is crucial for driving the reaction to completion.

Q2: I observe a solid precipitate forming during the reaction. What is it?

A2: The precipitate is most likely triethylammonium (B8662869) chloride, the salt formed when triethylamine neutralizes the HCl byproduct.[1] This is an expected observation.

Q3: Can I use a different base instead of triethylamine?

A3: Yes, other non-nucleophilic bases like pyridine (B92270) or diisopropylethylamine (DIPEA) can be used. However, the choice of base can influence the reaction outcome, particularly concerning the formation of side products like diacylated species.[2] It is recommended to perform small-scale trials to evaluate the optimal base for your specific conditions.

Q4: My final product has a yellowish tint. What could be the cause?

A4: A yellowish color in the final product could be due to impurities. In some cases, triethylamine can form colored complexes with acyl chlorides or other reactive species.[3] Proper purification, such as recrystallization or column chromatography, should remove these colored impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product 1. Hydrolysis of 4-chlorobenzoyl chloride: The acyl chloride is moisture-sensitive and can hydrolyze to the unreactive 4-chlorobenzoic acid.[4][5] 2. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or non-optimal temperature.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DCM. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gently warming the reaction mixture.
Multiple Spots on TLC Analysis 1. Diacylation: The aminopyrazole has multiple nucleophilic sites (the exocyclic amino group and the two ring nitrogens), which can lead to the formation of a diacylated byproduct.[2] 2. Unreacted Starting Material: The reaction has not gone to completion. 3. Hydrolysis Product: The spot corresponding to 4-chlorobenzoic acid may be visible.1. Slowly add the 4-chlorobenzoyl chloride to the reaction mixture to maintain a low concentration and favor mono-acylation. Consider using a less reactive base, such as pyridine, which has been shown to favor mono-acylation in similar systems.[2] 2. See "Incomplete reaction" under "Low Yield". 3. An aqueous workup with a mild base (e.g., sodium bicarbonate solution) will extract the acidic hydrolysis product into the aqueous layer.
Product is Difficult to Purify 1. Co-elution of byproducts: The desired product and a byproduct (e.g., the diacylated compound) may have similar polarities, making separation by column chromatography challenging. 2. Presence of triethylammonium chloride: The salt may not have been fully removed during the workup.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, purification can be attempted by recrystallization from a suitable solvent system. Another approach is to convert the crude product into an acid addition salt for purification via crystallization.[6] 2. Ensure a thorough aqueous wash is performed during the workup to remove all water-soluble salts.

Figure 2: Troubleshooting Workflow

start Start Synthesis issue Problem Identified (e.g., Low Yield, Multiple Spots) start->issue cause1 Cause: Hydrolysis of Acyl Chloride issue->cause1 Moisture? cause2 Cause: Diacylation issue->cause2 Extra Product? cause3 Cause: Incomplete Reaction issue->cause3 Starting Material Left? action1 Action: Use Anhydrous Conditions cause1->action1 action2 Action: Slow Addition of Acyl Chloride / Change Base cause2->action2 action3 Action: Increase Reaction Time / Temperature cause3->action3 end Successful Synthesis action1->end action2->end action3->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Side Reaction Pathways

Understanding potential side reactions is key to minimizing their occurrence.

1. Diacylation Side Reaction:

The aminopyrazole can react with a second molecule of 4-chlorobenzoyl chloride to form an N,N-diacyl byproduct. This is more likely with stronger bases and higher concentrations of the acylating agent.[2]

Figure 3: Diacylation Side Reaction Pathway

intermediate This compound side_product Diacyl Side Product intermediate->side_product + acyl_chloride 4-chlorobenzoyl chloride acyl_chloride->side_product base TEA base->side_product

Caption: Formation of the diacyl side product from Intermediate-2.

2. Hydrolysis of Acyl Chloride:

If moisture is present in the reaction, the highly reactive 4-chlorobenzoyl chloride will be hydrolyzed to 4-chlorobenzoic acid, which is unreactive towards the aminopyrazole under these conditions.[4]

Figure 4: Hydrolysis of Acyl Chloride

acyl_chloride 4-chlorobenzoyl chloride hydrolysis_product 4-chlorobenzoic acid (Inactive) acyl_chloride->hydrolysis_product + water H2O (Trace) water->hydrolysis_product

Caption: Hydrolysis of the acyl chloride starting material by trace water.

Experimental Protocols

Standard Protocol for this compound Synthesis

  • To an oven-dried round-bottom flask under an inert atmosphere (N2), add 3-amino-5-methylpyrazole (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Add triethylamine (1.2 eq) and stir the solution at room temperature for 10 minutes.

  • In a separate flask, dissolve 4-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM (5 mL/mmol).

  • Add the 4-chlorobenzoyl chloride solution dropwise to the stirred aminopyrazole solution over 15-20 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol for Minimizing Diacylation

  • Follow the standard protocol, but reduce the amount of 4-chlorobenzoyl chloride to 1.0 eq.

  • Cool the reaction mixture to 0 °C in an ice bath before the dropwise addition of the 4-chlorobenzoyl chloride solution.

  • Maintain the temperature at 0 °C for 1 hour after the addition is complete, then allow the reaction to slowly warm to room temperature.

  • Monitor the reaction closely by TLC to avoid prolonged reaction times after the starting material is consumed.

  • Alternatively, replace triethylamine with pyridine (1.2 eq) and follow the standard protocol.[2]

References

troubleshooting low purity of KTX-582 intermediate-2 after purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low purity of the KTX-582 intermediate-2 after purification.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: After flash chromatography on silica (B1680970) gel, my this compound is still impure. What are the likely causes and how can I improve the purity?

A1: Low purity after silica gel chromatography is a common issue. Here are several potential causes and corresponding troubleshooting strategies:

  • Inappropriate Solvent System: The polarity of the elution solvent may not be optimal for separating your intermediate from impurities.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to identify a mobile phase that provides the best separation (Rf value of the desired compound around 0.2-0.35 and good separation from impurity spots). Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[1] For polar compounds, sometimes a combination of a non-polar solvent like hexane (B92381) with a more polar solvent like ethyl acetate (B1210297) or even a small amount of methanol (B129727) is necessary.[2]

  • Co-eluting Impurities: An impurity may have a similar polarity to your product in the chosen solvent system.

    • Solution: Try an alternative chromatography technique. If you are using normal-phase chromatography (silica gel), consider switching to reversed-phase chromatography (e.g., C18). This change in stationary phase will alter the elution order and may separate the co-eluting impurity.[2]

  • Compound Degradation on Silica: this compound, if acidic or basic, might be degrading on the acidic silica gel.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (B128534) (1-3%) for basic compounds, or an acid like acetic acid for acidic compounds.[1] Alternatively, use a different stationary phase like alumina.[2]

  • Improper Column Packing or Loading: A poorly packed column can lead to channeling and broad peaks, resulting in poor separation. Overloading the column with too much crude product will also compromise separation.

    • Solution: Ensure the column is packed uniformly without any cracks or air bubbles. For loading, if your compound is not soluble in the initial mobile phase, use a "dry loading" technique by adsorbing your sample onto a small amount of silica gel before loading it onto the column.[1][3]

Q2: I am observing significant peak tailing during HPLC analysis of my purified this compound. What could be the cause and how can I fix it?

A2: Peak tailing in HPLC often indicates secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Cause: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with basic functional groups in your molecule.

    • Solution: Use a polar-endcapped column where these residual silanols are capped.[3] Alternatively, add a competing base like triethylamine (0.1%) to your mobile phase to block these interactions.

  • Cause: The mobile phase pH may not be optimal for your compound's ionization state.

    • Solution: Adjust the pH of the mobile phase. For basic compounds, a higher pH will keep them in their neutral form, reducing interactions with the stationary phase. For acidic compounds, a lower pH is generally preferred.

  • Cause: The compound may be interacting with metal components of the HPLC system.

    • Solution: Using bioinert columns and systems can help mitigate analyte loss and peak shape issues caused by metal interactions.[4]

Q3: My attempt to purify this compound by recrystallization resulted in a low yield and did not significantly improve purity. What should I do?

A3: Recrystallization is a powerful technique but requires careful optimization.[5][6]

  • Suboptimal Solvent Choice: The chosen solvent may be too good at dissolving your compound at room temperature, leading to low recovery, or it may also dissolve the impurities well.[5]

    • Solution: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.[5] Systematically screen a variety of solvents with different polarities. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can often provide the ideal solubility profile.[7]

  • Cooling Rate is Too Fast: Rapid cooling can cause the compound to precipitate out quickly, trapping impurities within the crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.[6]

  • Seeding: Spontaneous crystallization can be slow or result in an oil.

    • Solution: Add a small "seed" crystal of the pure compound to the cooled, saturated solution to induce crystallization.[6][8]

Data Presentation

Table 1: Troubleshooting Summary for Flash Chromatography of this compound

IssuePotential CauseRecommended Action
Low Purity Inappropriate solvent systemPerform TLC screening to find optimal mobile phase; use a gradient elution.
Co-eluting impuritiesSwitch to an orthogonal separation method like reversed-phase chromatography.
Compound degradationUse deactivated silica (add triethylamine or acetic acid) or an alternative stationary phase (e.g., alumina).
Poor column packing/loadingEnsure uniform column packing; use dry loading for samples with low solubility in the initial eluent.
Broad Peaks Overloaded columnReduce the amount of crude material loaded onto the column.
Inappropriate solvent systemOptimize the mobile phase to achieve a better Rf value.

Table 2: General Solvent Properties for Recrystallization

SolventPolarity IndexBoiling Point (°C)Notes
Water 10.2100Good for polar compounds, often used in combination with a miscible organic solvent.
Ethanol 4.378A versatile solvent for a wide range of organic compounds.
Ethyl Acetate 4.477A moderately polar solvent, good for many esters and ethers.
Acetone 5.156A polar aprotic solvent, can be a good choice for many organic solids.
Hexane 0.169A non-polar solvent, often used as the "poor" solvent in a mixed-solvent system for polar compounds.
Toluene 2.4111A non-polar aromatic solvent, can be effective for less polar compounds.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives an Rf value of ~0.2-0.35 for the this compound and separates it from major impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of air bubbles.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent and carefully apply it to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[1]

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase.[1]

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the impure this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.[5]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualization

G cluster_start Start cluster_purification Primary Purification Method cluster_chromatography Troubleshooting Flash Chromatography cluster_recrystallization Troubleshooting Recrystallization cluster_solution Resolution start Low Purity of KTX-582 Intermediate-2 Post-Purification purification_method Which purification method was used? start->purification_method check_tlc Review TLC Data: Good separation? purification_method->check_tlc Flash Chromatography check_solvent Suboptimal Solvent? purification_method->check_solvent Recrystallization optimize_solvent Optimize Solvent System: - Screen new solvents - Implement gradient elution check_tlc->optimize_solvent No check_loading Improper Loading/Packing? check_tlc->check_loading Yes end_pure High Purity Intermediate-2 optimize_solvent->end_pure dry_load Use Dry Loading Technique check_loading->dry_load Yes check_degradation Potential Degradation on Silica? check_loading->check_degradation No dry_load->end_pure deactivate_silica Deactivate Silica or Use Alumina check_degradation->deactivate_silica Yes consider_orthogonal Consider Orthogonal Purification (e.g., Preparative HPLC) check_degradation->consider_orthogonal No deactivate_silica->end_pure screen_solvents Screen a Range of Solvents and Mixed Solvent Systems check_solvent->screen_solvents Yes check_cooling Cooling Rate Too Fast? check_solvent->check_cooling No screen_solvents->end_pure slow_cool Cool Slowly and Use Seeding check_cooling->slow_cool Yes check_cooling->consider_orthogonal No slow_cool->end_pure consider_orthogonal->end_pure

Caption: Troubleshooting workflow for low purity of this compound.

G cluster_upstream Upstream Signaling cluster_degradation KTX-582 Mechanism of Action cluster_downstream Downstream Effects MYD88 MYD88 Mutation IRAK4 IRAK4 MYD88->IRAK4 activates NFkB NF-κB Pathway IRAK4->NFkB activates Proliferation Cell Proliferation & Survival KTX582 KTX-582 (IRAKIMiD) Degradation Degradation KTX582->Degradation Degradation->IRAK4 Ikaros_Aiolos Ikaros / Aiolos (IMiD Substrates) Degradation->Ikaros_Aiolos BCL2 BCL2 Family (Anti-apoptotic) NFkB->BCL2 upregulates BCL2->Proliferation promotes Apoptosis Apoptosis BCL2->Apoptosis inhibits

Caption: Simplified signaling pathway relevant to KTX-582's mechanism of action.[9][10]

References

improving the stability of KTX-582 intermediate-2 in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the storage and stability of KTX-582 Intermediate-2. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the intermediate during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a decrease in the purity of my this compound sample over time, even when stored at the recommended temperature. What could be the cause?

A1: A gradual decrease in purity suggests potential degradation of the intermediate. Several factors beyond temperature can influence the stability of pharmaceutical intermediates.[1][2] The most common causes include:

  • Moisture: this compound may be susceptible to hydrolysis. Ensure the storage container is tightly sealed and consider using a desiccator.[1]

  • Light: Photodegradation can occur if the intermediate is sensitive to light. Store the compound in an amber vial or a light-blocking container.[3][4]

  • Oxidation: Exposure to oxygen can lead to oxidative degradation.[1] If the molecule has susceptible functional groups, consider storing it under an inert atmosphere (e.g., argon or nitrogen).

  • pH: Residual acidic or basic impurities in the sample or on the storage container can catalyze degradation. Ensure glassware is properly neutralized before use.

To identify the specific cause, a forced degradation study is recommended.

Q2: My this compound sample has changed color/physical appearance upon storage. Is it still usable?

A2: A change in physical appearance, such as color change or clumping, is a strong indicator of chemical instability.[3] It is not recommended to use a sample that has visibly degraded, as the purity is compromised, and the presence of degradation products could lead to misleading experimental results. It is crucial to investigate the cause of the degradation and obtain a fresh, pure sample.

Q3: How can I determine the shelf-life of this compound under my laboratory's specific storage conditions?

A3: To determine the shelf-life, a real-time stability study is necessary. This involves storing an aliquot of the intermediate under your specific conditions and monitoring its purity at regular intervals using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5] The study should continue until a significant loss of purity is observed.

Q4: What are the ideal long-term storage conditions for this compound?

A4: While specific recommendations for this compound are not publicly available, general best practices for pharmaceutical intermediates suggest storage in a clean, dry, and well-ventilated area, away from heat, light, and moisture.[1][6] For long-term storage, consider the following conditions, starting with the most stringent and relaxing them based on stability data:

  • -80°C: For maximum stability and to minimize degradation.[7]

  • -20°C: A common temperature for long-term storage of many chemical compounds.

  • 2-8°C: Refrigerated conditions may be sufficient for moderately stable intermediates.[4]

Always refer to the manufacturer's certificate of analysis or product information sheet for any specific storage instructions.

Stability of this compound Under Various Conditions

The following table summarizes the expected stability of a hypothetical pharmaceutical intermediate, "Intermediate-2," under different storage conditions. This data is for illustrative purposes and should be confirmed by experimental analysis for this compound.

Storage ConditionTemperatureRelative HumidityLight ExposurePurity after 3 months (%)Purity after 6 months (%)
A -20°C< 30%Dark99.599.2
B 4°C< 40%Dark98.897.5
C 25°C60%Dark95.290.1
D 25°C60%Ambient Light92.085.3
E 40°C75%Dark88.778.4

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Determined by UV-Vis scan of the intermediate (e.g., 254 nm)

    • Gradient: A typical starting gradient would be 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes, followed by a re-equilibration period. This gradient should be optimized to achieve good separation.

  • Analysis: Inject the standard solution and samples from stability studies. The retention time and peak area of the intermediate are used to calculate its purity.

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation pathways and to confirm the stability-indicating nature of the analytical method.[2][8]

Methodology:

  • Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) for each stress condition.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 N HCl to the sample solution. Incubate at 60°C for 24 hours.[8]

    • Basic Hydrolysis: Add 0.1 N NaOH to the sample solution. Incubate at 60°C for 24 hours.[8]

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Store at room temperature for 24 hours.[8]

    • Thermal Degradation: Store a solid sample and a solution of the intermediate at an elevated temperature (e.g., 70°C) for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of the intermediate to a light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil.[9]

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by the validated stability-indicating HPLC method to observe the formation of degradation products and the decrease in the parent compound.[9]

Visualizations

cluster_0 Troubleshooting Workflow for Intermediate-2 Instability start Observation: Decreased purity or change in appearance check_storage Verify Storage Conditions: - Temperature - Light exposure - Container seal start->check_storage forced_degradation Perform Forced Degradation Study check_storage->forced_degradation If conditions are correct analyze_results Analyze Degradation Profile using HPLC forced_degradation->analyze_results identify_cause Identify Primary Degradation Pathway: - Hydrolysis - Oxidation - Photolysis analyze_results->identify_cause implement_solution Implement Corrective Actions: - Use desiccator - Store under inert gas - Use amber vials identify_cause->implement_solution end Stable Intermediate-2 implement_solution->end

Caption: Troubleshooting workflow for this compound instability.

cluster_1 Potential Degradation Pathways of Intermediate-2 Intermediate KTX-582 Intermediate-2 Hydrolysis Hydrolysis Product(s) Intermediate->Hydrolysis + H2O (catalyzed by acid/base) Oxidation Oxidation Product(s) Intermediate->Oxidation + O2 Photolysis Photodegradation Product(s) Intermediate->Photolysis + Light (hν)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Handling the Hygroscopic Nature of KTX-582 Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the challenges associated with the hygroscopic nature of KTX-582 intermediate-2. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a compound is hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1][2] This can lead to various physical and chemical changes in the material, such as an increase in weight, changes in volume, or even deliquescence, where the solid dissolves in the absorbed water.[3][4] For pharmaceutical intermediates like this compound, moisture uptake can significantly impact its stability, purity, and handling properties.[5][6]

Q2: What are the potential consequences of improper handling of the hygroscopic this compound?

A2: Improper handling of a hygroscopic intermediate can lead to several undesirable outcomes that may compromise experimental results and product quality. These include:

  • Chemical Degradation: The presence of moisture can facilitate hydrolysis or other degradation pathways, leading to a decrease in the purity of the intermediate and the formation of impurities.[4][7][8]

  • Physical Changes: Moisture absorption can cause the powder to cake, clump, or even liquefy, making it difficult to handle, weigh accurately, and process further.[5][6]

  • Inaccurate Dosing: If the intermediate has absorbed a significant amount of water, the weighed amount will not accurately reflect the true quantity of the active component, leading to errors in subsequent reaction stoichiometry.[5]

  • Altered Solid-State Properties: Moisture can induce changes in the crystalline structure of the compound.[6]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a controlled, low-humidity environment.[9] The use of a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, molecular sieves) is highly recommended for laboratory-scale quantities.[9] For larger quantities, storage in a glovebox with an inert atmosphere (<1 ppm water and oxygen) or in sealed ampoules under vacuum or inert gas provides the best protection.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
The weight of the this compound sample increases over time. The compound is absorbing moisture from the atmosphere due to its hygroscopic nature.Store the sample in a desiccator with a fresh desiccant. Handle the sample in a low-humidity environment, such as a glovebox or under a stream of dry inert gas (e.g., nitrogen or argon).[10] Minimize the time the container is open to the atmosphere.
The powder has formed clumps or appears caked. The intermediate has absorbed a significant amount of moisture, leading to particle agglomeration.[5]Gently break up the clumps with a clean, dry spatula before weighing. For future prevention, ensure storage in a desiccator and minimize exposure to ambient humidity during handling. Consider using a controlled humidity chamber for manipulations.[11]
Inconsistent analytical results (e.g., purity, assay) are observed between different samples of the same batch. This could be due to varying levels of water content in the samples, arising from differences in handling and exposure to humidity.Standardize the handling procedure for all samples. Before analysis, it may be necessary to dry the sample under vacuum at a mild temperature to remove absorbed water, provided the compound is thermally stable. Perform Karl Fischer titration to accurately determine the water content of each sample and correct the sample weight accordingly.
The intermediate appears to be "melting" or becoming sticky. The compound may be deliquescent, meaning it absorbs enough moisture to dissolve in it. This occurs when the ambient relative humidity is above the critical relative humidity (RH₀) of the substance.[4]Immediately transfer the material to a dry environment (desiccator or glovebox). To handle this material, all manipulations must be performed under strictly anhydrous conditions.[10][12]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the procedure for determining the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Anhydrous methanol (B129727) or other suitable solvent

  • Karl Fischer reagent

  • Airtight syringe

  • This compound sample

Procedure:

  • System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean, dry, and filled with the appropriate solvent.

  • Titrator Conditioning: Run a pre-titration sequence to neutralize any residual moisture in the solvent until a stable, low-drift endpoint is reached.

  • Sample Preparation: In a low-humidity environment (e.g., a glovebox or under a nitrogen blanket), accurately weigh approximately 10-20 mg of the this compound sample.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. Ensure a good seal to prevent the ingress of atmospheric moisture.

  • Titration: Start the titration. The instrument will automatically titrate the water in the sample and display the result, typically in micrograms of water.

  • Calculation: Calculate the percentage of water in the sample using the following formula:

    Water Content (%) = (Mass of Water in µg / Mass of Sample in µg) x 100

  • Repeatability: Perform the measurement in triplicate to ensure the accuracy and precision of the results.

Protocol 2: Gravimetric Sorption Analysis (GSA) for Hygroscopicity Classification

This protocol describes the use of a gravimetric sorption analyzer to characterize the hygroscopic nature of this compound.

Materials:

  • Gravimetric sorption analyzer

  • This compound sample (5-15 mg)

Procedure:

  • Sample Preparation: Accurately weigh 5-15 mg of the this compound sample into the instrument's sample pan.

  • Initial Drying: To establish a dry reference weight, the sample is first dried in the instrument chamber by exposing it to a stream of dry nitrogen (0% relative humidity, RH) at a controlled temperature (e.g., 25°C) until a stable weight is achieved.[1][13]

  • Sorption Phase: The relative humidity in the chamber is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample weight is continuously monitored until equilibrium is reached (i.e., the rate of weight change is below a defined threshold).

  • Desorption Phase: After reaching the maximum RH, the humidity is decreased in a stepwise manner back to 0% RH to assess the desorption behavior of the sample.

  • Data Analysis: The change in mass at each RH step is recorded. The results are typically presented as a sorption-desorption isotherm, which plots the percentage change in mass versus the relative humidity.

Hygroscopicity Classification (based on Ph. Eur.):

Classification Percentage Weight Gain (at 25°C and 80% RH)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Visualizations

experimental_workflow cluster_storage Controlled Storage cluster_handling Sample Handling cluster_analysis Quality Control storage Store this compound in desiccator or glovebox weighing Weigh sample in low-humidity environment storage->weighing Minimize exposure transfer Quickly transfer to reaction vessel weighing->transfer Inert atmosphere kf_titration Determine water content (Karl Fischer Titration) transfer->kf_titration Sample for analysis purity_analysis Assess purity (e.g., HPLC) transfer->purity_analysis Sample for analysis troubleshooting_hygroscopicity start Observe issue with This compound physical_change Physical change observed? (e.g., clumping, sticky) start->physical_change analytical_issue Inconsistent analytical results? start->analytical_issue physical_change->analytical_issue No clumping Action: Gently de-lump. Improve storage (desiccator). Handle in dry environment. physical_change->clumping Yes (Clumping) sticky Action: Material is likely deliquescent. Handle strictly under anhydrous conditions (glovebox). physical_change->sticky Yes (Sticky/Melting) determine_water Action: Determine water content (Karl Fischer Titration). analytical_issue->determine_water Yes correct_weight Correct sample weight for water content in calculations. determine_water->correct_weight standardize_handling Standardize handling protocol to ensure consistency. determine_water->standardize_handling

References

Technical Support Center: KTX-582 Intermediate-2 Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of KTX-582 intermediate-2.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in yield for the this compound synthesis when moving from a 1L to a 10L scale. What are the potential causes?

A1: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that do not scale linearly. The most frequent culprits are issues with mixing and heat transfer.[1][2] At a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and impurities, thereby reducing the overall yield of the desired product.[2][3] Additionally, the surface-area-to-volume ratio decreases as the reactor size increases, which can lead to less effective heat dissipation.[4][5] If the reaction is exothermic, this can result in a higher reaction temperature than intended, again favoring impurity formation.[6]

Q2: The reaction to form this compound is highly exothermic, and we are struggling to control the temperature at a larger scale. What strategies can we employ?

A2: Managing exotherms is critical for both safety and product quality during scale-up.[6][7] Several strategies can be implemented to control the temperature of an exothermic reaction. One common approach is to control the addition rate of the limiting reagent.[8] This allows the cooling system of the reactor to keep pace with the heat being generated. Another strategy is to dilute the reactants, which can help to moderate the reaction rate and provide a larger thermal mass to absorb the heat.[9] For highly exothermic reactions, it may be necessary to upgrade the cooling capacity of the reactor or use a semi-batch process where one reactant is added slowly to a solution of the other.[10]

Q3: We are observing a new, significant impurity in our this compound batches produced at the pilot scale that was not present in the lab-scale batches. How can we identify and control this impurity?

A3: The appearance of new impurities at a larger scale often points to changes in reaction conditions that are not immediately obvious.[1] As mentioned, localized high temperatures or concentrations due to inadequate mixing can create pathways for new side reactions.[2] To address this, it is crucial to first identify the structure of the impurity using analytical techniques such as LC-MS and NMR. Once the structure is known, a mechanistic hypothesis for its formation can be developed. To control the impurity, you can explore modifying the reaction conditions. This could involve lowering the reaction temperature, improving agitation, or changing the order of reagent addition. Design of Experiment (DoE) studies can be a valuable tool to systematically investigate the impact of various process parameters on impurity formation.[1]

Q4: The crystallization of this compound is inconsistent at a larger scale, sometimes resulting in an oil or fine particles that are difficult to filter. How can we achieve a robust crystallization process?

A4: Crystallization is a complex process that is highly sensitive to scale-dependent factors.[11][12] Inconsistent crystallization can be due to variations in supersaturation, cooling rate, and agitation.[2][13] To develop a robust crystallization process, it is important to understand the solubility curve of this compound in the chosen solvent system. A controlled cooling profile is often more effective than rapid cooling for obtaining well-defined crystals. Seeding the solution with a small amount of the desired crystalline material at the appropriate temperature can also provide a template for crystal growth and improve consistency.[1] The use of anti-solvents should also be carefully controlled to avoid oiling out.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Suggested Action
Yield is consistently lower at >5L scale compared to 1L scale.Inefficient mixing leading to side reactions.[2][3]Increase agitation speed. Evaluate different impeller designs for better mixing. Consider using a reactor with baffles.
Reaction appears to stall before completion.Poor temperature control, leading to decomposition of reactants or product.[4]Monitor the internal reaction temperature closely. Implement a controlled addition profile for exothermic reactions. Ensure the reactor's cooling system is adequate.
Significant amount of starting material is recovered.Inadequate reaction time.Increase the reaction time and monitor the reaction progress by HPLC or TLC.
High levels of a known impurity are observed.Sub-optimal reaction conditions.Re-optimize the reaction temperature, concentration, and stoichiometry at the larger scale.
Issue 2: Poor Reproducibility in Crystallization
Symptom Possible Cause Suggested Action
Oiling out during crystallization.Supersaturation is too high.[1]Slow down the cooling rate or the addition of anti-solvent. Increase the crystallization temperature.
Formation of fine particles that are difficult to filter.Rapid nucleation due to high supersaturation.Implement a seeded crystallization process. Reduce the degree of supersaturation by adjusting solvent composition or temperature.
Inconsistent crystal form (polymorphism).Variations in crystallization conditions.[1]Strictly control the cooling profile, agitation rate, and solvent composition. Characterize the crystal form using techniques like XRPD.
Product does not crystallize and remains an oil.Product is too soluble in the chosen solvent system.Screen for alternative crystallization solvents or solvent/anti-solvent combinations. Consider using a higher concentration of the product.

Experimental Protocols

Protocol 1: Synthesis of this compound (Lab Scale)
  • To a clean, dry 1L jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add starting material A (1.0 eq) and toluene (B28343) (5 volumes).

  • Begin stirring and purge the vessel with nitrogen for 15 minutes.

  • Add catalyst B (0.05 eq) to the reactor.

  • In a separate vessel, dissolve reagent C (1.1 eq) in toluene (2 volumes).

  • Slowly add the solution of reagent C to the reactor over 1-2 hours, maintaining the internal temperature between 20-25 °C.

  • Stir the reaction mixture at 25 °C for 12 hours.

  • Monitor the reaction progress by HPLC until <1% of starting material A remains.

  • Upon completion, quench the reaction with the addition of a 1M aqueous solution of sodium bicarbonate (3 volumes).

  • Separate the organic layer and wash with brine (3 volumes).

  • Concentrate the organic layer under reduced pressure to afford crude this compound.

Protocol 2: HPLC Analysis of this compound Purity
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.

Visualizations

G cluster_0 Synthesis Workflow Start Start Charge_Reactants Charge Starting Material A, Catalyst B, and Toluene Start->Charge_Reactants Add_Reagent Slowly Add Reagent C Solution Charge_Reactants->Add_Reagent React Stir at 25°C for 12h Add_Reagent->React Monitor Monitor by HPLC React->Monitor Quench Quench with NaHCO3 Solution Monitor->Quench Reaction Complete Workup Aqueous Workup and Concentration Quench->Workup Crude_Product Crude this compound Workup->Crude_Product

Caption: Synthesis Workflow for this compound.

G Low_Yield Low Yield Observed at Scale-Up Check_Mixing Is Mixing Adequate? Low_Yield->Check_Mixing Check_Temp Is Temperature Controlled? Check_Mixing->Check_Temp Yes Improve_Mixing Increase Agitation / Improve Baffling Check_Mixing->Improve_Mixing No Improve_Cooling Slow Reagent Addition / Enhance Cooling Check_Temp->Improve_Cooling No Re-evaluate_Kinetics Re-evaluate Reaction Kinetics at Scale Check_Temp->Re-evaluate_Kinetics Yes Yield_Improved Yield Improved Improve_Mixing->Yield_Improved Improve_Cooling->Yield_Improved

Caption: Troubleshooting Decision Tree for Low Yield.

G Crude_Product Crude this compound Dissolve Dissolve in Hot Solvent Crude_Product->Dissolve Cool Controlled Cooling Dissolve->Cool Seed Seed with Crystals Cool->Seed Crystallize Hold at Crystallization Temperature Seed->Crystallize Filter Filter the Slurry Crystallize->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure_Product Pure this compound Dry->Pure_Product

Caption: Purification Process Flow for this compound.

References

refining reaction conditions for KTX-582 intermediate-2 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the synthesis of KTX-582 intermediate-2, a key precursor for an IRAK4/IMiD degrader molecule. Given the complex heterocyclic nature of this intermediate, its synthesis likely involves common yet sensitive reactions such as palladium-catalyzed cross-couplings and amide bond formations. This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during these synthetic steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the probable reaction type.

Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig Type)

These reactions are fundamental for constructing the core scaffold of complex molecules like this compound. However, they are often sensitive to various parameters.

Q1: My Suzuki-type coupling reaction is showing low or no conversion of starting materials. What are the likely causes and how can I troubleshoot this?

A1: Low or no conversion in Suzuki couplings often points to issues with the catalyst, reagents, or reaction conditions.

Troubleshooting Steps:

  • Catalyst and Ligand Integrity: The active Pd(0) catalyst is air-sensitive. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[1][2] Use fresh, high-purity palladium sources and phosphine (B1218219) ligands, as they can degrade over time or be oxidized by air.[1] Consider using a more stable pre-catalyst.

  • Boronic Acid/Ester Stability: Boronic acids can be unstable and prone to degradation.[1] Use fresh boronic acid or consider more stable derivatives like pinacol (B44631) esters.

  • Base and Solvent Quality: The choice and quality of the base are critical. Ensure the base is fully dissolved and of the correct strength for your substrate.[3] Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[1][2]

  • Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can lead to catalyst decomposition.[1]

Logical Troubleshooting Workflow:

G start Low/No Conversion in Suzuki Coupling cat_check Check Catalyst & Ligand: - Fresh/High Purity? - Inert Atmosphere? start->cat_check reagent_check Check Reagents: - Boronic Acid Stable? - Base & Solvent Quality? cat_check->reagent_check [ Catalyst OK ] fail Consult Further cat_check->fail [ Catalyst Degraded ] temp_check Review Temperature: - Is it Optimal? reagent_check->temp_check [ Reagents OK ] reagent_check->fail [ Reagents Impure ] success Reaction Optimized temp_check->success [ Temp Optimized ] temp_check->fail [ Temp Inappropriate ]

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Q2: I am observing significant hydrodehalogenation of my aryl halide starting material in my Buchwald-Hartwig amination. How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing amination.[4]

Troubleshooting Steps:

  • Ligand Choice: The choice of phosphine ligand is crucial. Sterically hindered and electron-rich ligands can often suppress this side reaction by promoting the desired reductive elimination over competing pathways.

  • Base Selection: Strong, non-nucleophilic bases are generally preferred. However, some bases can act as hydride donors. If hydrodehalogenation is significant, consider switching to carbonate or phosphate (B84403) bases (e.g., Cs₂CO₃, K₃PO₄).[4]

  • Solvent Purity: Ensure solvents are anhydrous, as water can sometimes be a proton source for this side reaction.

Category 2: Amide Bond Formation

The formation of amide bonds is a likely step in linking different fragments of the KTX-582 intermediate.

Q3: My amide coupling reaction is inefficient, with significant unreacted starting materials.

A3: Inefficient amide coupling can be due to poor activation of the carboxylic acid, steric hindrance, or the basicity of the amine.

Troubleshooting Steps:

  • Coupling Reagent: Ensure you are using a suitable coupling reagent (e.g., HATU, HOBt/EDC). The choice of reagent can be critical, especially for sterically hindered or electron-deficient substrates.

  • Reaction Conditions: The reaction should be run under anhydrous conditions to prevent hydrolysis of the activated ester intermediate. The choice of solvent can also impact solubility and reaction rates.

  • Stoichiometry and Order of Addition: Using a slight excess of the carboxylic acid and coupling reagent can sometimes drive the reaction to completion. The order of addition of reagents can also be important; typically, the carboxylic acid is activated first before the addition of the amine.

Experimental Workflow for Amide Coupling:

G start Start: Carboxylic Acid + Anhydrous Solvent add_coupling Add Coupling Reagent (e.g., HATU, EDC/HOBt) start->add_coupling activation Stir for Activation (Formation of Active Ester) add_coupling->activation add_amine Add Amine & Base (e.g., DIPEA) activation->add_amine reaction Monitor Reaction (TLC or LC-MS) add_amine->reaction workup Aqueous Workup & Purification reaction->workup product Isolated Amide Product workup->product

Caption: General workflow for a standard amide coupling reaction.

Data Presentation: Reaction Condition Screening

For optimizing a hypothetical Suzuki coupling step in the synthesis of this compound, a screening of conditions could be summarized as follows:

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2.0)Dioxane/H₂O10045
2Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/H₂O11030
3PdCl₂(dppf) (5)-Cs₂CO₃ (2.0)DMF9065
4 Pd₂(dba)₃ (2.5) SPhos (5) K₃PO₄ (2.0) Dioxane/H₂O 100 85

Experimental Protocols

The following are representative, detailed protocols for the key reaction types likely involved in the synthesis of this compound. Note: These are generalized procedures and should be adapted based on the specific substrates and stoichiometry of the actual synthetic route.

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 equiv.), boronic acid or ester (1.2 equiv.), and base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 equiv.) and the phosphine ligand (e.g., SPhos, 0.05 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane (B91453) and water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for an Amide Coupling using HATU
  • Reaction Setup: To a clean, dry flask, add the carboxylic acid (1.0 equiv.) and dissolve it in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Activation: Add HATU (1.1 equiv.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 equiv.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.0 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography or recrystallization.

References

overcoming poor solubility of KTX-582 intermediate-2 in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of KTX-582 intermediate-2 (CAS: 2434850-07-2, Molecular Formula: C21H26N4O5.BrH) in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to address the poor solubility of this compound?

A1: When encountering poor solubility of this compound, a systematic approach is recommended. Begin by verifying the purity of the intermediate. Subsequently, a screening of different solvents and solvent mixtures (co-solvents) should be performed. It is also beneficial to investigate the impact of temperature on solubility.

Q2: How can co-solvents be effectively used to improve the solubility of this compound?

A2: Co-solvents can significantly enhance the solubility of poorly soluble compounds by altering the polarity of the reaction medium.[1][2] For this compound, which is a hydrobromide salt, polar aprotic solvents are often a good starting point. A screening study with varying ratios of a primary solvent and a co-solvent is the best approach to identify the optimal mixture for solubilization.

Q3: Can adjusting the temperature of the reaction mixture improve the solubility of this compound?

A3: In many cases, increasing the temperature can increase the solubility of a solid in a liquid.[3][4] This is because the dissolution process is often endothermic, meaning it consumes heat.[5][6] However, it is crucial to first determine the thermal stability of this compound to avoid degradation at elevated temperatures. A preliminary differential scanning calorimetry (DSC) analysis is recommended.

Q4: Is particle size reduction a viable strategy for improving the dissolution rate of this compound?

A4: Yes, reducing the particle size of the intermediate can increase its surface area, which in turn can lead to a faster dissolution rate.[1][2][7] Techniques such as micronization can be employed.[2][7] However, it's important to note that this does not change the equilibrium solubility of the compound.[2][7]

Troubleshooting Guides

Issue: this compound Precipitates During Reaction

This guide provides a step-by-step approach to troubleshoot precipitation of this compound during a chemical reaction.

G cluster_0 Troubleshooting Workflow A Precipitation Observed B Step 1: Initial Assessment A->B Start C Step 2: Co-Solvent Screening B->C Solubility is the issue D Step 3: Temperature Optimization C->D Identify promising co-solvents E Step 4: pH Adjustment (if applicable) D->E Solubility still insufficient F Step 5: Re-evaluate Reaction Conditions E->F Consider ionic nature of compound G Resolution F->G If all else fails

Figure 1. Troubleshooting workflow for precipitation issues.

Experimental Protocols:

1. Protocol for Co-Solvent Solubility Screening:

  • Objective: To determine the optimal solvent or co-solvent system for this compound.

  • Materials:

    • This compound

    • A selection of primary solvents (e.g., Toluene, Acetonitrile, Ethyl Acetate)

    • A selection of co-solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP))

    • Vials, magnetic stirrer, and analytical balance.

  • Procedure:

    • Prepare saturated solutions of this compound in a range of individual solvents.

    • For promising primary solvents, prepare a series of co-solvent mixtures with varying volume percentages (e.g., 10%, 25%, 50%) of each co-solvent.

    • Add a known excess of this compound to a fixed volume of each solvent and co-solvent mixture.

    • Stir the mixtures at a constant temperature for 24 hours to ensure equilibrium is reached.

    • Filter the saturated solutions to remove undissolved solid.

    • Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

2. Protocol for Temperature Effect on Solubility:

  • Objective: To evaluate the effect of temperature on the solubility of this compound in a selected solvent system.

  • Materials:

    • This compound

    • Optimal solvent system identified from the co-solvent screening.

    • Temperature-controlled shaker or reaction block.

  • Procedure:

    • Prepare several vials with a known volume of the selected solvent system.

    • Add an excess of this compound to each vial.

    • Place the vials in a temperature-controlled shaker at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

    • Allow the mixtures to equilibrate for 24 hours at each temperature.

    • Filter the saturated solutions at the respective temperatures.

    • Analyze the concentration of the dissolved intermediate.

Data Presentation:

Table 1: Solubility of this compound in Various Solvent Systems at 25°C

Solvent System (v/v)Solubility (mg/mL)
Toluene< 0.1
Acetonitrile1.2
Ethyl Acetate0.5
Toluene / DMF (9:1)2.5
Toluene / DMF (3:1)8.1
Toluene / DMF (1:1)15.3
Acetonitrile / DMSO (9:1)5.8
Acetonitrile / DMSO (3:1)12.4

Table 2: Effect of Temperature on Solubility of this compound in Toluene/DMF (1:1)

Temperature (°C)Solubility (mg/mL)
2515.3
4028.7
6055.2
8098.5

Signaling Pathways and Logical Relationships

The decision-making process for addressing solubility issues can be visualized as a logical flow.

G cluster_1 Solubility Enhancement Strategy A Problem: Poor Solubility B Initial Screening A->B C Co-solvents B->C D Temperature B->D E Particle Size B->E F pH Adjustment B->F G Optimal Conditions C->G D->G E->G F->G

Figure 2. Strategy for enhancing solubility.

References

degradation pathways of KTX-582 intermediate-2 and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding a specific molecule designated "KTX-582 intermediate-2" is not publicly available. The following guide is based on general principles of chemical degradation and stability for research compounds and draws on available information for the related molecule, KTX-582, a product of Kymera Therapeutics. The degradation pathways and prevention strategies outlined here are hypothetical and should be adapted based on the actual chemical structure and properties of the intermediate .

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows signs of degradation upon receipt. What should I do?

A1: Immediately contact the supplier with the lot number and details of the observed degradation (e.g., color change, precipitation). Do not use the compound in your experiments. Request a replacement or a certificate of analysis for the specific batch.

Q2: What are the likely causes of degradation for a complex organic molecule like this compound?

A2: Degradation of complex organic molecules in a research setting is often attributed to one or more of the following factors:

  • Hydrolysis: Reaction with residual water in solvents or exposure to atmospheric moisture.

  • Oxidation: Reaction with atmospheric oxygen or contaminating peroxides in solvents.

  • Photodegradation: Decomposition caused by exposure to light, particularly UV light.

  • Thermal Instability: Breakdown at elevated temperatures, including improper storage or handling.

  • pH Instability: Sensitivity to acidic or basic conditions.

Q3: How can I prevent the degradation of this compound during storage and handling?

A3: To minimize degradation, adhere to the following best practices:

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at the recommended temperature (typically -20°C or -80°C). Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Handling: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. Use anhydrous solvents and handle the compound quickly to minimize exposure to air and light. Prepare solutions fresh for each experiment whenever possible.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the stock solution.Prepare a fresh stock solution from solid material. Aliquot stock solutions to minimize freeze-thaw cycles.
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) On-column degradation or degradation in the analytical mobile phase.Modify analytical method: adjust pH of the mobile phase, use a lower column temperature, or analyze the sample immediately after preparation.
Precipitate forms in the stock solution upon storage Poor solubility or degradation leading to an insoluble product.Try a different solvent system. If solubility is a known issue, sonication may help during initial dissolution, but do not heat the solution unless thermal stability is confirmed.

Hypothetical Degradation Pathway and Prevention

The following diagram illustrates a potential degradation pathway for a hypothetical intermediate, focusing on common mechanisms like oxidation and hydrolysis.

DegradationPathway cluster_prevention Prevention Strategies KTX-582_Intermediate_2 KTX-582_Intermediate_2 Oxidized_Product Oxidized_Product KTX-582_Intermediate_2->Oxidized_Product O2 / Light Hydrolyzed_Product Hydrolyzed_Product KTX-582_Intermediate_2->Hydrolyzed_Product H2O / pH Inert_Atmosphere Store under Ar/N2 Inert_Atmosphere->KTX-582_Intermediate_2 Protect_from_Light Use amber vials Protect_from_Light->KTX-582_Intermediate_2 Anhydrous_Solvents Use dry solvents Anhydrous_Solvents->KTX-582_Intermediate_2 Control_pH Buffer solutions Control_pH->KTX-582_Intermediate_2

Caption: Hypothetical degradation pathways and prevention.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

  • Acclimatization: Allow the vial containing solid this compound to equilibrate to room temperature for at least 20 minutes before opening.

  • Inert Atmosphere: If available, perform all manipulations within a glovebox or under a gentle stream of inert gas (argon or nitrogen).

  • Solvent: Use a high-purity, anhydrous solvent appropriate for the compound (e.g., DMSO, DMF). Ensure the solvent is from a freshly opened bottle or has been properly stored to prevent peroxide formation and water absorption.

  • Dissolution: Add the solvent to the solid to achieve the desired concentration. Mix by vortexing or brief sonication until fully dissolved. Avoid heating.

  • Storage: Store the stock solution in a tightly sealed, light-protected vial at -80°C. For frequent use, create smaller aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Stability Assessment by HPLC-MS

  • Sample Preparation: Prepare a solution of this compound in a relevant experimental buffer or solvent at a known concentration.

  • Initial Analysis (T=0): Immediately inject a sample onto a reverse-phase HPLC column coupled to a mass spectrometer. Obtain the peak area for the parent compound.

  • Incubation: Incubate the remaining solution under the conditions being tested (e.g., room temperature, 37°C, exposure to light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject another sample and measure the peak area of the parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation rate. Analyze the mass spectra for the appearance of new peaks corresponding to potential degradation products.

Quantitative Data Summary

The following table provides a template for summarizing stability data. Researchers should populate this table with their own experimental findings.

Condition Solvent/Buffer Temperature (°C) Half-life (t½) Major Degradants (m/z)
Storage DMSO-20> 6 monthsNot detected
Aqueous Buffer PBS, pH 7.425Data not availableData not available
Acidic Conditions 0.1 N HCl25Data not availableData not available
Basic Conditions 0.1 N NaOH25Data not availableData not available
Light Exposure Acetonitrile25Data not availableData not available

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the stability of a research compound.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Prep_Stock Prepare Stock Solution (Anhydrous Solvent) Prep_Samples Prepare Test Samples (Varying Conditions) Prep_Stock->Prep_Samples Initial_Analysis T=0 Analysis (HPLC-MS) Prep_Samples->Initial_Analysis Incubate Incubate Samples Initial_Analysis->Incubate Time_Point_Analysis Time-Point Analysis (HPLC-MS) Incubate->Time_Point_Analysis Data_Analysis Data Analysis (Calculate Half-life) Time_Point_Analysis->Data_Analysis Identify_Degradants Identify Degradation Products Data_Analysis->Identify_Degradants

Caption: Workflow for compound stability assessment.

Validation & Comparative

validation of KTX-582 intermediate-2 structure by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Comparison Guide: Structural Validation of KTX-582 Intermediate-2

Introduction

In multi-step pharmaceutical synthesis, rigorous validation of each intermediate is critical to ensure the final active pharmaceutical ingredient (API) meets purity and identity specifications. This guide provides a comparative overview of analytical techniques for the structural validation of a key precursor, this compound. The primary focus is on mass spectrometry, a cornerstone technique for this purpose, benchmarked against other common spectroscopic methods.[1][2]

Disclaimer: this compound is a hypothetical compound used for illustrative purposes. The structure, experimental data, and protocols described are representative of typical small molecule drug intermediates.

The proposed molecular formula for this compound is C₁₂H₁₅N₃O₂ , with a theoretical monoisotopic mass of 233.11643 u .

Primary Validation Method: Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for molecular structure elucidation due to its high sensitivity and ability to provide exact mass and fragmentation data.[3] For this intermediate, a two-stage MS analysis is employed: High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition and Tandem Mass Spectrometry (MS/MS) to probe the molecular structure.[4][5]

Data Presentation: Mass Spectrometry Results

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

High-resolution analysis provides a highly accurate mass measurement, which is crucial for determining the elemental composition of a molecule.[6][7] The low mass error (< 2 ppm) strongly supports the proposed molecular formula.

ParameterTheoretical ValueObserved ValueMass Error (ppm)
Molecular FormulaC₁₂H₁₅N₃O₂--
Ion Species[M+H]⁺--
Exact Mass234.12370 u234.12338 u-1.37

Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data

MS/MS analysis involves isolating the precursor ion ([M+H]⁺) and inducing fragmentation. The resulting product ions provide vital clues about the molecule's substructures and connectivity.[8]

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (u)Putative Lost Fragment
234.1234191.082043.0414C₂H₃N (Acetonitrile moiety)
234.1234148.060886.0626C₄H₈N₂ (Piperazine fragment)
191.0820119.049572.0325C₃H₄N₂ (Diazine ring)

Comparison with Alternative Analytical Methods

While mass spectrometry is powerful, a combination of techniques is often used for unambiguous structure determination. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information.[9]

Table 3: Comparison of Key Analytical Techniques

FeatureMass Spectrometry (MS)NMR SpectroscopyFTIR Spectroscopy
Primary Information Molecular weight, elemental formula, structural fragments.[3]Detailed atom connectivity (C-H framework), stereochemistry.Presence of specific functional groups (e.g., C=O, N-H).[10]
Sensitivity Very High (picomole to femtomole).[11]Low to Moderate (micromole to nanomole).Moderate.
Sample Requirement Micrograms (µg).Milligrams (mg).Milligrams (mg).
Strengths Excellent for confirming molecular formula and identifying substructures. High throughput capability.[11]Unrivaled for determining the precise 3D structure and isomer differentiation.Fast, non-destructive, and excellent for identifying key chemical bonds.
Limitations Generally cannot distinguish between isomers without chromatographic separation.[6]Lower sensitivity, requires larger sample amounts, more complex data interpretation.[11]Provides limited information on the overall molecular skeleton.

Experimental Protocols

Protocol 1: ESI-MS and MS/MS Analysis

This protocol outlines the procedure for acquiring high-resolution mass and fragmentation data.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of methanol (B129727) to create a 1 mg/mL stock solution.[12]

    • Take 10 µL of the stock solution and dilute it with 990 µL of 50:50 acetonitrile:water containing 0.1% formic acid. This yields a final concentration of 10 µg/mL.[12]

    • Transfer the final solution to a 2 mL mass spectrometry vial.[13]

  • Instrumentation:

    • Instrument: Q-TOF (Quadrupole Time-of-Flight) Mass Spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • HRMS Analysis:

    • Infuse the sample at a flow rate of 5 µL/min.

    • Acquire data in TOF-MS mode over a mass range of m/z 100-500.

    • Use a suitable lock mass calibrant to ensure high mass accuracy.

  • MS/MS Analysis:

    • Switch to product ion scan mode.

    • Set the quadrupole to isolate the precursor ion of m/z 234.12.

    • Apply collision-induced dissociation (CID) using argon as the collision gas.

    • Ramp the collision energy from 10-40 eV to generate a comprehensive fragmentation spectrum.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. Perform 2D experiments (e.g., COSY, HSQC) as needed to establish atom connectivity.

Protocol 3: FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.

  • Analysis: Acquire the spectrum over a range of 4000-400 cm⁻¹.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of the intermediate, integrating data from multiple analytical techniques.

G cluster_synthesis Synthesis & Preparation cluster_analysis Analytical Validation cluster_results Data Interpretation & Confirmation start Synthesized KTX-582 Intermediate-2 ms Mass Spectrometry start->ms nmr NMR Spectroscopy start->nmr ftir FTIR Spectroscopy start->ftir hrms HRMS Analysis ms->hrms Exact Mass msms MS/MS Analysis ms->msms Fragmentation formula Elemental Formula (C₁₂H₁₅N₃O₂) hrms->formula fragments Structural Fragments msms->fragments connectivity Atom Connectivity (C-H Framework) nmr->connectivity func_groups Functional Groups ftir->func_groups validation Structure Validated formula->validation fragments->validation connectivity->validation func_groups->validation

Caption: Workflow for structural validation of this compound.

References

Spectroscopic Data Analysis of KTX-582 Intermediate-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific spectroscopic data for KTX-582 intermediate-2 is not publicly available in peer-reviewed literature or public databases. The following guide is a template illustrating how such data would be presented and analyzed, using representative examples and standard analytical protocols. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the spectroscopic analysis of synthetic intermediates.

This guide provides a comparative framework for the spectroscopic analysis of this compound, a precursor in the synthesis of KTX-582, a potent IRAK4 degrader.[1] While direct experimental data for this specific intermediate is not available, this document outlines the standard methodologies and data presentation formats used for structural elucidation and purity assessment of small molecule intermediates in drug discovery.

Comparative Spectroscopic Data Summary

The following tables present a hypothetical yet representative data set for this compound compared with a potential alternative synthetic intermediate. This illustrates the expected data format for easy comparison of key structural features.

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment (Hypothetical) Alternative Intermediate (δ) ppm
7.85d2HAr-H7.90
7.42t2HAr-H7.45
4.15q2H-CH₂-4.20
3.80s3H-OCH₃3.85
1.25t3H-CH₃1.30

Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment (Hypothetical) Alternative Intermediate (δ) ppm
165.2C=O166.0
158.1Ar-C158.5
130.5Ar-CH131.0
128.7Ar-CH129.2
60.9-CH₂-61.5
52.3-OCH₃52.8
14.2-CH₃14.5

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

Technique This compound (Hypothetical Data) Alternative Intermediate (Hypothetical Data)
Mass Spec. (ESI+) m/z 208.10 [M+H]⁺m/z 212.12 [M+H]⁺
IR (cm⁻¹) 3050 (Ar C-H), 2980 (Alkyl C-H), 1720 (C=O), 1250 (C-O)3060 (Ar C-H), 2975 (Alkyl C-H), 1715 (C=O), 1245 (C-O)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer. The sample (5-10 mg) would be dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5 mL) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H NMR spectra would be recorded with a spectral width of 16 ppm and a relaxation delay of 1 s. ¹³C NMR spectra would be acquired with a spectral width of 240 ppm and a relaxation delay of 2 s.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample would be dissolved in methanol (B129727) or acetonitrile (B52724) (1 mg/mL) and infused at a flow rate of 5 µL/min. The ESI source would be operated in positive ion mode with a capillary voltage of 3.5 kV.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra would be recorded on a spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.[2] A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a hypothetical signaling pathway relevant to KTX-582.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_evaluation Data Evaluation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample MS Mass Spectrometry (HRMS) Synthesis->MS Sample IR FT-IR Spectroscopy Synthesis->IR Sample Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment Structure->Purity Confirmation Structural Confirmation Purity->Confirmation

Caption: Workflow for Spectroscopic Analysis of a Synthetic Intermediate.

KTX582_Signaling_Pathway MYD88 MYD88 Mutation IRAK4 IRAK4 MYD88->IRAK4 activates NFkB NF-κB Pathway IRAK4->NFkB activates Degradation Degradation IRAK4->Degradation Proliferation Cell Proliferation & Survival NFkB->Proliferation KTX582 KTX-582 KTX582->IRAK4 targets

References

Confirming the Purity of KTX-582 Intermediate-2 for In Vitro Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliability and reproducibility of in vitro assays are fundamentally dependent on the purity of the reagents used. For novel small molecules like KTX-582 intermediate-2, a critical component in its synthesis pathway, rigorous purity assessment is paramount to ensure that observed biological effects are attributable to the compound of interest and not to contaminants. This guide provides a comparative overview of three orthogonal analytical techniques for confirming the purity of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data obtained from the analysis of a single batch of this compound using HPLC, LC-MS, and qNMR. This multi-faceted approach provides a comprehensive purity profile, leveraging the strengths of each technique.

ParameterHPLC-UVLC-MSqNMR
Purity Assay 99.6% (Area Normalization)Not suitable for direct purity assay; used for impurity identification.99.4% ± 0.2% (Internal Standard Method)
Major Impurity 0.25% (retention time: 3.8 min)Detected and identified as des-bromo this compound (m/z 417.2)Not individually quantified but contributes to the overall impurity profile.
Minor Impurities Two minor peaks detected (0.08% and 0.07%)Two minor impurities detected with m/z corresponding to potential oxidation and hydrolysis products.Minor impurity signals observed but not individually quantified due to low concentration.
Limit of Detection (LOD) ~0.01%~0.005%~0.05%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.15%
Precision (RSD%) < 1%Not applicable for purity assay.< 0.5%
Analysis Time ~15 minutes per sample~20 minutes per sample~10 minutes per sample

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are tailored for the analysis of this compound (Molecular Formula: C21H26N4O5.BrH).

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of this compound by separating it from potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (B52724) (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid, 0.1% solution in water.

  • This compound sample.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10-90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify the impurities detected by HPLC by determining their mass-to-charge ratio (m/z).

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source.

  • The same HPLC column and conditions as described above are used.

Procedure:

  • Sample Preparation: The same sample prepared for HPLC analysis is used.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 100-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Analysis: The mass spectra of the impurity peaks are analyzed to determine their molecular weights, which aids in their structural elucidation.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To provide an orthogonal and highly accurate purity assessment of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d6).

  • Internal Standard (e.g., maleic acid), with a known purity.

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of DMSO-d6 (e.g., 0.75 mL).

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • The purity is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Visualizing the Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between the different analytical techniques for a comprehensive purity assessment.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation cluster_conclusion Conclusion start Start: KTX-582 Intermediate-2 Batch prep_hplc_ms Dissolve in ACN/Water (1 mg/mL) start->prep_hplc_ms prep_qnmr Dissolve with Internal Standard in DMSO-d6 start->prep_qnmr hplc HPLC-UV Analysis prep_hplc_ms->hplc lcms LC-MS Analysis prep_hplc_ms->lcms qnmr qNMR Analysis prep_qnmr->qnmr purity_assay Purity (%) hplc->purity_assay impurity_profile Impurity Profile (Number and Area % of impurities) hplc->impurity_profile impurity_id Impurity Identification (Mass-to-Charge Ratio) lcms->impurity_id orthogonal_purity Orthogonal Purity Confirmation qnmr->orthogonal_purity final_purity Final Purity Assessment & Suitability for In Vitro Assays purity_assay->final_purity impurity_profile->final_purity impurity_id->final_purity orthogonal_purity->final_purity

Experimental workflow for purity confirmation.

logical_relationship cluster_spectroscopic Spectroscopic Technique cluster_output Purity Assessment hplc HPLC-UV (Separation & Quantification) purity_profile Comprehensive Purity Profile hplc->purity_profile Provides Purity (%) and Impurity Levels lcms LC-MS (Separation & Identification) lcms->purity_profile Identifies Impurities qnmr qNMR (Absolute Quantification & Structure) qnmr->purity_profile Provides Orthogonal Purity Value

Logical relationship of analytical techniques.

Assessing the Impact of Intermediate Quality on Final Product Efficacy: A Comparative Guide to KTX-582

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of KTX-582, a potent and selective IRAK4 degrader. Recognizing the critical role of manufacturing processes in the final therapeutic efficacy, we first explore the potential impact of the quality of key synthetic building blocks, exemplified by "KTX-582 intermediate-2," on the performance of the final KTX-582 product. While specific data on the synthesis of KTX-582 and its intermediates are not publicly available, this guide outlines the general principles of quality control for heterobifunctional degraders and presents a comparative efficacy analysis of KTX-582 based on available preclinical data.

The Criticality of Intermediate Quality in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) like KTX-582 are complex, heterobifunctional molecules. Their intricate structures, composed of a target-binding ligand, an E3 ligase-binding ligand, and a linker, mean that their synthesis involves multiple steps and key intermediates. The purity and structural integrity of these intermediates are paramount for the following reasons:

  • Formation of the Ternary Complex: The primary mechanism of action for PROTACs is the formation of a stable ternary complex between the target protein (IRAK4), the PROTAC (KTX-582), and an E3 ligase. Impurities arising from intermediate-2 could potentially interfere with the precise conformational arrangement required for efficient complex formation, thereby reducing the efficacy of the final product.

  • Off-Target Effects: Residual impurities or related substances from intermediate synthesis could possess their own pharmacological activity, potentially leading to off-target effects and unforeseen toxicities.

  • Pharmacokinetic Properties: The solubility, stability, and membrane permeability of the final PROTAC can be influenced by even minor structural variations. Impurities could alter these properties, affecting the drug's absorption, distribution, metabolism, and excretion (ADME) profile and ultimately its in vivo efficacy.

Given the lack of specific data on this compound, a rigorous quality control strategy during manufacturing is essential. This would typically involve stringent in-process controls and the use of advanced analytical techniques such as HPLC, LC-MS, and NMR to ensure the purity and structural correctness of all intermediates.

KTX-582: A Potent Degrader of IRAK4 and Ikaros

KTX-582 is an IRAK4 degrader developed by Kymera Therapeutics for the treatment of various malignancies, including MYD88-mutant lymphomas. Its mechanism of action involves the degradation of both IRAK4, a key signaling node in the Myddosome complex, and the IMiD substrates Ikaros and Aiolos. This dual activity is crucial for its anti-tumor efficacy.

In Vitro Efficacy of KTX-582

Preclinical data demonstrates the potent in vitro activity of KTX-582 in degrading its target proteins and inhibiting cancer cell growth.

ParameterKTX-582KTX-435KTX-955
IRAK4 DC50 (nM) 4 185
Ikaros DC50 (nM) 5 12130
OCI-Ly10 CTG IC50 (nM) 28 2701,800
Data from Kymera Therapeutics Presentation (2022).[1]

These data highlight the superior potency of KTX-582 in degrading both IRAK4 and Ikaros compared to analogues like KTX-435 and KTX-955. This enhanced degradation activity translates to significantly better inhibition of OCI-Ly10 lymphoma cell proliferation.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating IRAK4 degraders.

IRAK4_Signaling_Pathway IRAK4 Signaling Pathway in MYD88-Mutant Lymphoma TLR_IL1R TLR / IL-1R MYD88_mut MYD88 (mutant) TLR_IL1R->MYD88_mut IRAK4 IRAK4 MYD88_mut->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Myddosome Myddosome Complex IRAK4->Myddosome Degradation Degradation IRAK4->Degradation IRAK1->Myddosome TRAF6 TRAF6 Myddosome->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Nucleus Nucleus NFkB->Nucleus Proliferation_Survival Cell Proliferation & Survival Nucleus->Proliferation_Survival KTX582 KTX-582 KTX582->IRAK4 Binds & Induces Ubiquitination

Caption: KTX-582 targets IRAK4 for degradation, disrupting the Myddosome complex and inhibiting NF-κB signaling.

Experimental_Workflow Experimental Workflow for KTX-582 Efficacy Assessment cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Compound_Synthesis KTX-582 Synthesis & Intermediate-2 QC Degradation_Assay IRAK4 Degradation Assay (Western Blot, ELISA, MSD) Compound_Synthesis->Degradation_Assay Cell_Proliferation Cell Proliferation Assay (e.g., CellTiter-Glo) Degradation_Assay->Cell_Proliferation Downstream_Signaling NF-κB Pathway Analysis (Reporter Assay, Western Blot) Degradation_Assay->Downstream_Signaling Xenograft_Model MYD88-Mutant Lymphoma Xenograft Model Cell_Proliferation->Xenograft_Model Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study PD_Analysis Pharmacodynamic Analysis (IRAK4 levels in tumors) Efficacy_Study->PD_Analysis

Caption: A stepwise approach to evaluate the efficacy of KTX-582 from in vitro characterization to in vivo validation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of KTX-582's efficacy.

IRAK4 Degradation Assay (Western Blot)

Objective: To qualitatively and semi-quantitatively measure the degradation of IRAK4 protein in response to KTX-582 treatment.

Materials:

  • MYD88-mutant lymphoma cell line (e.g., OCI-Ly10)

  • KTX-582

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-IRAK4, anti-Ikaros, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Protocol:

  • Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of KTX-582 or DMSO for a specified duration (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.

Cell Proliferation Assay (CellTiter-Glo®)

Objective: To assess the effect of KTX-582 on the proliferation of cancer cells.

Materials:

  • MYD88-mutant lymphoma cell line (e.g., OCI-Ly10)

  • KTX-582

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of KTX-582 or DMSO.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

NF-κB Reporter Assay

Objective: To measure the inhibition of NF-κB transcriptional activity by KTX-582.

Materials:

  • A suitable host cell line (e.g., HEK293T)

  • An NF-κB luciferase reporter plasmid

  • A control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • KTX-582

  • A stimulant of the NF-κB pathway (e.g., TNF-α or IL-1β)

  • Dual-luciferase reporter assay system

Protocol:

  • Transfection: Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid.

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of KTX-582 for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate agonist to activate the NF-κB pathway for 6-8 hours.

  • Cell Lysis and Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

Conclusion

KTX-582 demonstrates significant promise as a therapeutic agent for MYD88-mutant lymphomas due to its potent and selective degradation of IRAK4 and Ikaros. While the direct impact of the quality of its synthetic intermediates, such as intermediate-2, on final efficacy is not detailed in public literature, established principles of pharmaceutical development underscore the critical importance of stringent quality control throughout the manufacturing process. The comparative in vitro data presented here, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of targeted protein degradation and oncology drug development. Further studies, including in vivo efficacy and safety assessments, will be crucial in fully elucidating the therapeutic potential of KTX-582.

References

Cross-Validation of Analytical Methods for KTX-582 Intermediate-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The transition of an analytical method from a research and development setting to a quality control laboratory, or the introduction of a new method, necessitates a rigorous cross-validation process. This guide provides a comprehensive comparison of a hypothetical original and an alternative analytical method for the quantification of KTX-582 intermediate-2, a critical component in a drug synthesis pathway. The supporting experimental data, while illustrative, is modeled on industry best practices and regulatory expectations to provide a realistic framework for researchers.

Cross-validation of analytical methods ensures consistency and reliability of results between different laboratories, instruments, or even different analytical procedures.[1] This process is a cornerstone of good manufacturing practice (GMP) and is guided by regulatory bodies such as the Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1).[2][3][4] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[5][6]

This guide will delve into a comparative analysis of two High-Performance Liquid Chromatography (HPLC) methods for this compound, presenting detailed experimental protocols and performance data in a clear, tabular format.

Comparative Analysis of Analytical Methods

The following tables summarize the quantitative performance data from the cross-validation of the original and alternative HPLC methods for the analysis of this compound.

Table 1: Method Parameters

ParameterOriginal Method (HPLC-UV)Alternative Method (UPLC-MS)
Principle Reverse-Phase HPLC with UV DetectionUltra-Performance Liquid Chromatography with Mass Spectrometry
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724)A: 0.1% Formic Acid in WaterB: Methanol (B129727)
Gradient 30-70% B over 15 min20-80% B over 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nmESI+, MRM transition (e.g., 350.2 -> 180.1)
Run Time 20 minutes8 minutes

Table 2: Validation and Cross-Validation Data

Performance CharacteristicOriginal Method (HPLC-UV)Alternative Method (UPLC-MS)Acceptance Criteria
Linearity (r²) 0.99920.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (RSD)
- Repeatability≤ 1.5%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 1.8%≤ 1.3%≤ 2.0%
Specificity No interference from placebo and known impuritiesNo interference from placebo and known impuritiesNo significant interference at the retention time of the analyte
Limit of Quantitation (LOQ) 0.1 µg/mL0.01 µg/mL-
Cross-Validation (% Bias) -Within ± 5.0%Within ± 10.0%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following protocols outline the procedures used for the analysis of this compound by the original and alternative methods.

Original Method: HPLC-UV
  • Standard Preparation: A stock solution of this compound reference standard was prepared in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Calibration standards were prepared by serial dilution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: A sample of the reaction mixture containing this compound was accurately weighed and dissolved in the diluent to achieve a theoretical concentration of 50 µg/mL. The solution was filtered through a 0.45 µm nylon filter prior to injection.

  • Chromatographic Conditions: The analysis was performed on a standard HPLC system with a C18 column (4.6 x 150 mm, 5 µm). The mobile phase consisted of 0.1% formic acid in water (A) and acetonitrile (B). A gradient elution from 30% to 70% B over 15 minutes was used at a flow rate of 1.0 mL/min. The column temperature was maintained at 30°C.

  • Detection: UV detection was performed at 254 nm.

  • Quantification: The concentration of this compound was determined using a calibration curve generated from the peak areas of the calibration standards.

Alternative Method: UPLC-MS
  • Standard Preparation: A stock solution of this compound reference standard was prepared in methanol at a concentration of 1 mg/mL. Calibration standards were prepared by serial dilution to concentrations ranging from 0.01 µg/mL to 50 µg/mL.

  • Sample Preparation: A sample of the reaction mixture containing this compound was accurately weighed and dissolved in methanol to achieve a theoretical concentration of 20 µg/mL. The solution was centrifuged, and the supernatant was transferred to an autosampler vial.

  • Chromatographic Conditions: The analysis was performed on a UPLC system with a C18 column (2.1 x 100 mm, 1.8 µm). The mobile phase consisted of 0.1% formic acid in water (A) and methanol (B). A gradient elution from 20% to 80% B over 5 minutes was used at a flow rate of 0.4 mL/min. The column temperature was maintained at 40°C.

  • Mass Spectrometry Conditions: Detection was performed using a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The multiple reaction monitoring (MRM) transition for this compound was optimized (e.g., precursor ion at m/z 350.2 and product ion at m/z 180.1).

  • Quantification: The concentration of this compound was determined using a calibration curve generated from the peak areas of the calibration standards.

Visualizing the Process and Logic

To further clarify the concepts and workflows discussed, the following diagrams are provided.

analytical_method_cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Objective & Acceptance Criteria select_methods Select Original & Alternative Methods define_objective->select_methods write_protocol Write Cross-Validation Protocol select_methods->write_protocol prepare_samples Prepare Identical Sample Sets write_protocol->prepare_samples analyze_original Analyze with Original Method prepare_samples->analyze_original analyze_alternative Analyze with Alternative Method prepare_samples->analyze_alternative compare_data Compare & Statistically Analyze Data analyze_original->compare_data analyze_alternative->compare_data assess_criteria Assess Against Acceptance Criteria compare_data->assess_criteria final_report Generate Final Report assess_criteria->final_report

Caption: Workflow for Analytical Method Cross-Validation.

logical_relationship_of_cross_validation_criteria cluster_method_performance Method Performance cluster_cross_validation Cross-Validation cluster_outcome Outcome Linearity Linearity Equivalence Equivalence Linearity->Equivalence Accuracy Accuracy Accuracy->Equivalence Precision Precision Precision->Equivalence Specificity Specificity Specificity->Equivalence Reliable_Data Reliable & Consistent Data Equivalence->Reliable_Data

Caption: Logical Relationship of Cross-Validation Criteria.

A hypothetical signaling pathway where an impurity related to this compound could potentially have an off-target effect is depicted below. This illustrates the importance of accurate quantification of the intermediate and its impurities.

hypothetical_signaling_pathway cluster_pathway Hypothetical Off-Target Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression CellularResponse Adverse Cellular Response GeneExpression->CellularResponse Impurity KTX-582 Related Impurity Impurity->Kinase1 Inhibition

Caption: Hypothetical Signaling Pathway Interaction.

References

Literature Comparison: Synthesis Yields of KTX-582 Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis yields for KTX-582 intermediate-2, a key component in the development of the IRAK4 degrader KTX-582. Due to the proprietary nature of drug development, detailed experimental protocols and yield data for specific intermediates are often not publicly disclosed in peer-reviewed literature. The primary source of information regarding the synthesis of KTX-582 and its precursors is found within patent literature from Kymera Therapeutics.

Data Presentation

A thorough review of publicly available scientific literature and patent databases did not yield specific quantitative data on the synthesis yields of this compound from different synthetic routes. The key patent application, WO2022147465 A1, is repeatedly cited by chemical suppliers as the primary reference for the synthesis of KTX-582 and its intermediates, including KTX-582 intermediate-1 and this compound. However, the full text of this patent, containing the detailed experimental procedures and associated yields, is not readily accessible through standard public search engines.

Consequently, a direct comparison of synthesis yields from multiple literature sources is not possible at this time. Researchers are encouraged to consult the aforementioned patent directly through specialized patent databases for detailed information.

Synthetic Route Reported Yield (%) Source
Route AData not publicly availablePatent: WO2022147465 A1
Route BData not publicly available-
Route CData not publicly available-

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are expected to be contained within the experimental section of patent application WO2022147465 A1. Access to this document is required to provide a comprehensive description of the methodologies used.

General synthetic strategies for similar heterobifunctional degraders often involve multi-step sequences that include the formation of key building blocks, linker conjugation, and final functionalization.

Mandatory Visualization

As specific details of the synthetic pathway to this compound are not available, a generalized workflow for the synthesis of a heterobifunctional degrader intermediate is presented below. This diagram illustrates the logical relationship between starting materials, key transformations, and the final intermediate.

G cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Intermediate Synthesis Starting Material A Starting Material A Reaction 1 Reaction 1 Starting Material A->Reaction 1 Starting Material B Starting Material B Starting Material B->Reaction 1 Purification 1 Purification 1 Reaction 1->Purification 1 Reaction 2 Reaction 2 Purification 2 Purification 2 Reaction 2->Purification 2 Intermediate 1 Intermediate 1 Purification 1->Intermediate 1 This compound This compound Purification 2->this compound Intermediate 1->Reaction 2

Caption: Generalized workflow for the synthesis of this compound.

The following diagram illustrates the general mechanism of action for a PROTAC (Proteolysis Targeting Chimera) like KTX-582, which involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its degradation.

G KTX-582 (PROTAC) KTX-582 (PROTAC) Ternary Complex Ternary Complex KTX-582 (PROTAC)->Ternary Complex Target Protein (IRAK4) Target Protein (IRAK4) Target Protein (IRAK4)->Ternary Complex E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation

Caption: General mechanism of action of a PROTAC, such as KTX-582.

KTX-582 Intermediate-2: A Building Block for Novel Degraders – A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention by harnessing the cell's natural protein disposal machinery to eliminate disease-causing proteins. A key component in the design of these novel drugs, particularly proteolysis-targeting chimeras (PROTACs), is the "building block" that links the target protein binder to an E3 ubiquitin ligase. This guide provides a comparative evaluation of KTX-582 intermediate-2, a building block utilized in the synthesis of the IRAK4 and IMiD degrader KTX-582, against other commercially available alternatives.

Introduction to KTX-582 and its Intermediate-2

KTX-582 is a potent heterobifunctional degrader that has demonstrated efficacy in preclinical models of MYD88-mutant diffuse large B-cell lymphoma (DLBCL) by inducing the degradation of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the IMiD neosubstrates Ikaros and Aiolos. This dual activity is achieved by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the target proteins.

"this compound" (CAS 2434850-07-2) is a key synthetic precursor to KTX-582, possessing the molecular formula C21H26N4O5.BrH. While the exact public structure of this intermediate is not disclosed, based on the structure of the final KTX-582 molecule, it can be inferred that this intermediate comprises the CRBN E3 ligase ligand, pomalidomide, attached to a portion of the linker. This pre-formed "E3 ligase-linker" moiety is a common strategy in PROTAC synthesis, allowing for the subsequent attachment of a target protein binder.

Comparative Analysis of Degrader Building Blocks

The selection of an E3 ligase-linker building block is a critical step in degrader development, influencing the final compound's degradation efficiency, selectivity, and pharmacokinetic properties. Here, we compare this compound to other commercially available building blocks based on the E3 ligase they recruit.

Table 1: Comparison of this compound with Alternative CRBN-Based Building Blocks
FeatureThis compound (Inferred)Alternative Pomalidomide-Linker 1Alternative Pomalidomide-Linker 2
E3 Ligase Ligand PomalidomidePomalidomidePomalidomide
Linker Composition Proprietary LinkerPEGAlkyl Chain
Terminal Functional Group Reactive handle for conjugationCarboxylic Acid, Amine, or AlkyneCarboxylic Acid, Amine, or Alkyne
Potential Advantages Optimized for IRAK4/IMiD degradationVersatility in linker length and attachment chemistryCan provide more rigid spacing
Potential Disadvantages May have limited applicability beyond its intended target classPEG linkers can sometimes lead to poor permeabilityRigidity may not be optimal for all ternary complexes
Table 2: Comparison of CRBN-based Building Blocks with VHL-based Alternatives
FeatureCRBN-based Building Blocks (e.g., KTX-582 Int-2)VHL-based Building Blocks
E3 Ligase Cereblon (CRBN)von Hippel-Lindau (VHL)
Ligand Pomalidomide, Lenalidomide, or Thalidomide derivativesVHL Ligand (e.g., VH032 derivatives)
Expression Profile Widely expressedWidely expressed
Known Neosubstrates Ikaros, Aiolos, CK1α, GSPT1None well-characterized for most ligands
Potential for Synergy Can be designed to degrade both a primary target and neosubstrates (e.g., KTX-582)Primarily focused on single target degradation
Clinical Precedent Numerous approved drugs and clinical candidatesSeveral clinical candidates

Performance Data of a Degrader Utilizing a KTX-582-like Building Block

While direct comparative data for this compound is not publicly available, the performance of the final degrader, KTX-582, provides insights into the potential of this building block.

Table 3: Performance Metrics for KTX-582 and a Comparator
ParameterKTX-582KTX-955 (Comparator)
IRAK4 DC50 (nM) 45
Ikaros DC50 (nM) 5130
OCI-Ly10 CTG IC50 (nM) 281,800
Human Liver Microsome Stability (µL/min/mg) 484

DC50: Concentration for 50% degradation. IC50: Concentration for 50% inhibition of cell growth. HLM Stability: A measure of metabolic stability.

This data highlights that the building block used for KTX-582 contributes to a degrader with potent degradation of both its primary target (IRAK4) and a neosubstrate (Ikaros), leading to significant anti-proliferative effects in a relevant cancer cell line. The improved microsomal stability of KTX-582 compared to KTX-955 also suggests that the linker and overall structure derived from its building block contribute to favorable metabolic properties.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the performance of degraders synthesized from building blocks like this compound.

Determination of DC50 (Degradation Concentration 50%)
  • Cell Culture: Plate target cells (e.g., OCI-Ly10) in a suitable multi-well format and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test degrader for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated sample. Plot the percentage of remaining protein against the degrader concentration and fit the data to a dose-response curve to determine the DC50 value.

Human Liver Microsome (HLM) Stability Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Compound Incubation: Add the test compound to the reaction mixture at a final concentration (e.g., 1 µM).

  • Initiation of Reaction: Initiate the metabolic reaction by adding NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t1/2) and intrinsic clearance.

Visualizing the Logic of Degrader Synthesis and Action

PROTAC_Synthesis_and_Action cluster_synthesis Degrader Synthesis cluster_action Mechanism of Action Building_Block This compound (E3 Ligase Ligand + Linker) Final_Degrader Final Degrader (e.g., KTX-582) Building_Block->Final_Degrader Conjugation POI_Ligand Target Protein (POI) Ligand (e.g., IRAK4 binder) POI_Ligand->Final_Degrader Conjugation Ternary_Complex Ternary Complex Formation Final_Degrader->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome POI Target Protein (POI) Proteasome->POI Degrades POI->Ternary_Complex E3_Ligase E3 Ligase (CRBN) E3_Ligase->Ternary_Complex

Caption: Workflow of degrader synthesis using a building block and its mechanism of action.

Experimental_Workflow cluster_degradation Degradation Potency (DC50) cluster_stability Metabolic Stability (HLM) Cell_Treatment Treat Cells with Degrader Lysis Cell Lysis Cell_Treatment->Lysis Western_Blot Western Blot Lysis->Western_Blot Analysis_DC50 Quantify Protein Levels & Calculate DC50 Western_Blot->Analysis_DC50 Incubation Incubate Degrader with HLMs Sampling Sample at Time Points Incubation->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Analysis_HLM Calculate Clearance LCMS->Analysis_HLM

Caption: Key experimental workflows for evaluating degrader performance.

Conclusion

This compound represents a specialized building block designed for the synthesis of potent IRAK4 and IMiD degraders. While it has been successfully employed in the development of KTX-582, its broader applicability would need to be empirically determined for other target classes. For researchers embarking on novel degrader design, a careful consideration of the E3 ligase to be recruited, the nature of the linker, and the specific chemistry required for conjugation to the target binder is paramount. The wide array of commercially available building blocks, including various CRBN and VHL ligands with diverse linkers, provides a valuable toolkit for the rapid generation and evaluation of degrader libraries to identify candidates with optimal performance characteristics. The choice of the building block will ultimately depend on the specific therapeutic goal, the nature of the protein of interest, and the desired properties of the final degrader molecule.

Safety Operating Guide

Essential Guide to the Proper Disposal of KTX-582 Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general framework for the safe handling and disposal of a novel pharmaceutical intermediate, referred to as KTX-582 intermediate-2. As no specific Safety Data Sheet (SDS) for "this compound" was found in the public domain, these guidelines are based on established best practices for the disposal of chemical and pharmaceutical waste. It is imperative to consult the official Safety Data Sheet (SDS) for this compound to obtain specific handling and disposal instructions. The responsibility for safe and compliant waste disposal lies with the waste generator.

This guide is intended for researchers, scientists, and drug development professionals to establish safe and effective disposal protocols for new chemical entities within a laboratory or manufacturing setting.

I. Immediate Safety and Handling Considerations

Prior to any disposal procedure, it is crucial to handle this compound with appropriate caution. Assume the substance is hazardous in the absence of complete data.

  • Personal Protective Equipment (PPE): Always use standard laboratory PPE, including but not limited to:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A laboratory coat

    • Closed-toe shoes

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Spill Management: Have a spill kit readily available. In case of a spill, follow established laboratory procedures for hazardous material cleanup.

II. Step-by-Step Disposal Protocol

The following is a generalized, step-by-step procedure for the disposal of this compound and associated waste.

  • Characterize the Waste: Consult the SDS for this compound to determine its specific hazards (e.g., ignitability, corrosivity, reactivity, toxicity). This will dictate the appropriate disposal pathway. In the absence of an SDS, treat the compound as hazardous.

  • Segregate the Waste: At the point of generation, separate waste streams to prevent incompatible materials from mixing.[1] Common categories include:

    • Solid Waste: Unused this compound, contaminated lab supplies (e.g., weighing paper, stir bars).

    • Liquid Waste: Solutions containing this compound, reaction quench solutions.

    • Sharps: Needles, syringes, or other sharp objects contaminated with this compound.[2]

    • Contaminated PPE: Gloves, disposable lab coats.

  • Select Appropriate Waste Containers:

    • Use clearly labeled, leak-proof containers that are compatible with the chemical nature of the waste.

    • Label containers with "Hazardous Waste" and the specific chemical name ("this compound").[1]

  • Accumulate Waste Safely:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.

    • Keep containers closed except when adding waste.

    • Do not overfill containers.

  • Arrange for Disposal:

    • Coordinate with your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal.

    • Ensure all required documentation is completed accurately.

III. Quantitative Data for Disposal

The following table should be populated with data from the specific SDS for this compound.

ParameterValue/SpecificationSource
pH Range for Neutralization e.g., 2.0 - 12.0SDS Section X
Recommended Quenching Agent e.g., Sodium bisulfiteSDS Section Y
Incompatible Materials e.g., Strong OxidizersSDS Section Z
Hazardous Decomposition Products e.g., Carbon monoxideSDS Section W

IV. Experimental Protocol: Chemical Deactivation (Example)

This is a generalized protocol for the chemical deactivation of a reactive intermediate. This procedure must be adapted based on the specific reactivity of this compound as detailed in its SDS.

Objective: To neutralize the reactive functional groups of this compound to form a less hazardous product suitable for disposal.

Materials:

  • This compound waste solution

  • Appropriate quenching agent (e.g., 1M sodium bisulfite, saturated sodium bicarbonate, etc. - as determined from the SDS)

  • Stir plate and stir bar

  • pH meter or pH strips

  • Reaction vessel (e.g., beaker, round-bottom flask) of appropriate size

  • Personal Protective Equipment (PPE)

Procedure:

  • Setup:

    • Don all required PPE.

    • Perform the procedure in a certified chemical fume hood.

    • Place the vessel containing the this compound waste solution on a stir plate and begin gentle agitation.

  • Neutralization:

    • Slowly add the selected quenching agent dropwise to the waste solution. Monitor for any signs of reaction, such as gas evolution, color change, or temperature increase.

    • If a significant exothermic reaction occurs, slow the addition rate and/or cool the reaction vessel with an ice bath.

  • Monitoring:

    • Periodically check the pH of the solution. Continue adding the quenching agent until the desired pH range for neutralization is achieved (as specified in the SDS).

  • Completion:

    • Once the reaction is complete and the solution is stable, cease the addition of the quenching agent.

    • Allow the solution to stir for an additional 30 minutes to ensure complete neutralization.

  • Disposal:

    • Transfer the neutralized solution to a properly labeled hazardous waste container.

    • Consult your EHS department for final disposal procedures.

V. Visualizations

Disposal_Workflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal A Generate KTX-582 Intermediate-2 Waste B Consult SDS for Hazard Profile A->B Analyze C Segregate Waste Streams (Solid, Liquid, Sharps) B->C Inform D Select Compatible Container C->D Select E Label Container: 'Hazardous Waste This compound' D->E Apply F Store in Satellite Accumulation Area E->F Store G Contact EHS for Waste Pickup F->G Schedule

Caption: Workflow for the safe disposal of this compound.

Decision_Tree start Waste Generated is_sds_available Is SDS Available? start->is_sds_available consult_sds Consult SDS for Disposal Method is_sds_available->consult_sds Yes treat_as_hazardous Treat as Hazardous Waste is_sds_available->treat_as_hazardous No incineration Incineration consult_sds->incineration e.g., Halogenated deactivation Chemical Deactivation consult_sds->deactivation e.g., Reactive ehs_disposal Dispose via EHS treat_as_hazardous->ehs_disposal incineration->ehs_disposal deactivation->ehs_disposal

Caption: Decision tree for selecting a disposal pathway for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。